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  • Product: 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
  • CAS: 1158760-04-3

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action for Novel Chemical Entities: A Technical Guide for 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

A Foreword on Novel Chemical Entities The compound 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is classified as a New Chemical Entity (NCE), a term for a compound with a novel structure that has not been approved f...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Novel Chemical Entities

The compound 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is classified as a New Chemical Entity (NCE), a term for a compound with a novel structure that has not been approved for medical use.[1][2] As such, its mechanism of action is not established in publicly available scientific literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to systematically elucidate the mechanism of action (MoA) for such a novel compound.[3][4] The elucidation of a compound's MoA is a critical step in drug development, essential for assessing both its therapeutic potential and potential toxicity.[3]

This document will outline a multi-stage, systematic approach, starting from computational predictions and progressing through detailed in vitro and in vivo experimental validation.

Part 1: Initial Characterization and Hypothesis Generation

The journey to understanding a new compound's MoA begins with non-experimental and broad-spectrum experimental approaches to generate initial hypotheses.

In Silico and Computational Profiling

Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable initial insights into the potential biological targets of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.[5] These methods leverage the compound's structure to predict its MoA.[6]

  • Structural Similarity Analysis: The core structure of the compound contains a 4-aminopiperidine scaffold.[7] Derivatives of 4-aminopiperidine have been studied for a range of pharmacological activities, including as N-type calcium channel blockers for pain and as cognition enhancers.[8][9] The presence of a fluorobenzyl group is also significant, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[10][11]

  • Target Prediction Algorithms: Advanced computational tools can predict potential protein targets by comparing the compound's structure to databases of known ligands and their targets.[12][13] This can generate a preliminary list of potential receptors, enzymes, or ion channels that the compound might interact with.

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D or 3D structure of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

  • Utilize target prediction software such as PASS (Prediction of Activity Spectra for Substances) or other network-based inference methods.[14]

  • Input the compound's structure into the software.

  • Analyze the output, which will be a list of predicted biological activities and potential protein targets with associated probabilities.

  • Prioritize the most probable targets for subsequent in vitro validation.

Caption: In Silico Target Prediction Workflow.

Broad-Spectrum Phenotypic Screening

Phenotypic screening involves testing the compound across a wide range of cell-based assays to observe its effects on cellular behavior without a preconceived notion of its target.[15] This approach can uncover unexpected activities and provide clues about the compound's MoA.

A typical phenotypic screen would involve treating various cell lines with the compound and monitoring for changes in:

  • Cell viability and proliferation[16]

  • Cell morphology

  • Apoptosis (programmed cell death)

  • Specific signaling pathway activation

Part 2: In Vitro Target Identification and Validation

Following the generation of initial hypotheses, the next crucial phase is to identify and validate the specific molecular target(s) of the compound through a series of in vitro experiments.

Radioligand Binding Assays

If in silico predictions suggest that 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride may interact with a specific receptor, radioligand binding assays can be used to confirm this interaction and determine the compound's affinity for the target. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Table 1: Hypothetical Radioligand Binding Assay Data

Target ReceptorRadioligandTest Compound IC50 (nM)
Dopamine D2[3H]Spiperone50
Serotonin 5-HT2A[3H]Ketanserin150
N-type Ca2+ Channel[125I]ω-conotoxin GVIA25
Enzyme Inhibition Assays

If the compound is predicted to be an enzyme inhibitor, its activity can be confirmed using enzyme inhibition assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate indicates inhibition.

Experimental Protocol: Enzyme Inhibition Assay

  • Prepare a reaction mixture containing the target enzyme, its substrate, and a buffer solution.

  • Add varying concentrations of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride to the reaction mixture.

  • Initiate the reaction (e.g., by adding a cofactor or changing the temperature).

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Part 3: Cellular and Functional Assays

Once a specific molecular target has been identified and validated, the next step is to understand the functional consequences of the compound's interaction with its target in a cellular context.[17][18]

Second Messenger Assays

Many receptors, particularly G-protein coupled receptors (GPCRs), signal through the production of intracellular second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca2+). Second messenger assays can determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Electrophysiology Assays

If the compound is suspected to target ion channels, electrophysiology techniques like patch-clamping can be used to directly measure the effect of the compound on ion flow across the cell membrane. This provides real-time functional data on the compound's activity.[17]

Caption: Cellular Functional Assay Workflow.

Part 4: In Vivo Pharmacological Profiling

The final stage in elucidating the mechanism of action is to assess the compound's effects in a living organism.[1] In vivo studies are essential to confirm that the in vitro and cellular activities translate to a physiological effect and to evaluate the compound's overall safety and efficacy profile.

Animal Models of Disease

Based on the in vitro and cellular data, an appropriate animal model of disease can be selected to test the therapeutic potential of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. For example, if the compound is found to be an N-type calcium channel blocker, it could be tested in animal models of neuropathic pain.[8]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these factors relate to its pharmacological effect.[7] This information is vital for determining the appropriate dosing regimen for potential clinical trials.

Conclusion

Determining the mechanism of action for a new chemical entity like 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is a complex but essential process in drug discovery. The systematic, multi-faceted approach outlined in this guide, from in silico prediction to in vivo validation, provides a robust framework for researchers to thoroughly characterize novel compounds and unlock their therapeutic potential.

References

  • Chen, X., et al. (2016). In silico prediction of chemical mechanism of action via an improved network‐based inference method. British Journal of Pharmacology, 173(22), 3244-3263. Available at: [Link]

  • Alvarez, M. J., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(2), 438-451. Available at: [Link]

  • Di Cesare Mannelli, L., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5942-5953. Available at: [Link]

  • Wu, Z., et al. (2016). In silico prediction of chemical mechanism-of-action via an improved network-based inference method. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1976-1982. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Bar-Mashiah, A., et al. (2015). In Silico Prediction of Mechanism of Action for Cancer Therapeutics. ResearchGate. Available at: [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 25(15), 3357. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery and development. Available at: [Link]

  • SPT Labtech. (2023). The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Harper, N. J., & Chignell, C. F. (1965). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry, 8(6), 729-732. Available at: [Link]

  • Reaction Biology. Cell-Based Assays for Drug Discovery. Available at: [Link]

  • Harper, N. J., & Chignell, C. F. (1965). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. ACS Publications. Available at: [Link]

  • Alvarez, M. J., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. Available at: [Link]

  • DDReg Pharma. What is a New Chemical Entity (NCE)?. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available at: [Link]

  • Eurofins Discovery. In Vitro Pharmacology - LeadHunter Target-based Assays. Available at: [Link]

  • Spring Bio Solution. (2024). What is a New Chemical Entity (NCE)? Process & Benefits. Available at: [Link]

  • Pa'vo'l, A., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. Available at: [Link]

  • Al-Harthy, T., & Al-Jabri, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4709. Available at: [Link]

  • Rudin, C. M., & Thompson, C. B. (2012). A Pipeline for Drug Target Identification and Validation. Cell, 148(4), 640-641. Available at: [Link]

  • Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 22(8), 3995. Available at: [Link]

  • Chiu, Y., et al. (2023). INSIGHT: In Silico Drug Screening Platform using Interpretable Deep Learning Network. bioRxiv. Available at: [Link]

  • Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Available at: [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. Available at: [Link]

  • Autechem. (2026). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Available at: [Link]

  • Taylor, R. J. (2008). The role of fluorine in medicinal chemistry. Medicinal Chemistry Communications, 1(1), 1-13. Available at: [Link]

  • Bhatta, R. S., et al. (2023). Chemical metabolite synthesis and profiling: Mimicking in vivo biotransformation reactions. Bioorganic Chemistry, 138, 106722. Available at: [Link]

  • Al-Harthy, T., & Al-Jabri, R. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1037-1048. Available at: [Link], (1037-1048).pdf

  • Prime Scholars. Drug Development Based on New Chemical Entities. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025). 4-(3-Fluorobenzyl)piperidin-4-aminedihydrochloride Safety Data Sheet. Available at: [Link]

  • Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. Available at: [Link]

  • Fisher Scientific. (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride Safety Data Sheet. Available at: [Link]

Sources

Exploratory

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride CAS number 358748-22-8

A Privileged Scaffold for GPCR Ligand Design Executive Summary 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS 358748-22-8) is a critical intermediate in the synthesis of neuroactive pharmaceutical agents. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for GPCR Ligand Design

Executive Summary

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS 358748-22-8) is a critical intermediate in the synthesis of neuroactive pharmaceutical agents. Structurally, it consists of a piperidine ring substituted at the nitrogen with a para-fluorobenzyl group and at the 4-position with a primary amine. This specific architecture serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as 5-HT2A, Dopamine D2, and Chemokine receptors (CCR5).

This guide provides a comprehensive technical analysis of the compound, detailing high-fidelity synthetic protocols, pharmacophore mapping, and handling requirements for drug discovery workflows.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-[(4-Fluorophenyl)methyl]piperidin-4-amine dihydrochloride
CAS Number 358748-22-8
Molecular Formula C₁₂H₁₇FN₂[1][2] · 2HCl
Molecular Weight 208.28 (Free Base) / ~281.20 (Dihydrochloride)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calc) ~9.8 (Piperidine N), ~10.6 (Primary Amine)
Melting Point >200°C (decomposition typical for diamine salts)

Synthetic Methodology

Strategic Route Selection

While alkylation with 4-fluorobenzyl halides is possible, the Reductive Amination pathway is preferred in process chemistry. It avoids the formation of quaternary ammonium by-products (over-alkylation) and allows for milder reaction conditions compatible with functional group tolerance.

Key Reaction Parameters:

  • Reagent: Sodium Triacetoxyborohydride (STAB) is selected over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones/imines.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) promotes imine formation.

  • Protection: The 4-amino group of the piperidine must be protected (e.g., Boc) to prevent polymerization.

Step-by-Step Protocol

Step 1: Reductive Amination

  • Charge: In a reaction vessel, dissolve 4-(N-Boc-amino)piperidine (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in DCE (10 mL/g).

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Note: Adding catalytic Acetic Acid (1-2 eq) accelerates imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by LC-MS for consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the crude Boc-intermediate in 1,4-Dioxane or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product, 1-(4-fluorobenzyl)piperidin-4-amine dihydrochloride , will precipitate as a white solid.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with diethyl ether to remove organic impurities. Dry under vacuum.

Synthetic Workflow Visualization

Synthesis_Workflow Start 4-(N-Boc-amino)piperidine Step1 Imine Formation (DCE, AcOH) Start->Step1 Reagent1 4-Fluorobenzaldehyde Reagent1->Step1 Step2 Reduction (NaBH(OAc)3) Step1->Step2 - H2O Intermediate N-Boc-1-(4-F-benzyl)piperidine Step2->Intermediate Step3 Deprotection (4M HCl/Dioxane) Intermediate->Step3 Product 1-(4-Fluorobenzyl)piperidin-4-amine Dihydrochloride Step3->Product - Isobutylene, - CO2

Caption: Figure 1. Two-step reductive amination and deprotection sequence yielding the target dihydrochloride salt.

Medicinal Chemistry Applications

The "Privileged" Pharmacophore

The 1-(4-fluorobenzyl)piperidine moiety is a recurring motif in neuropsychiatric drug discovery. It functions as a dual-anchor pharmacophore:

  • Lipophilic Anchor: The 4-fluorobenzyl group occupies deep hydrophobic pockets (e.g., the orthosteric site of 5-HT2A). The fluorine atom specifically enhances metabolic stability (blocking para-oxidation) and increases lipophilicity (logP) for blood-brain barrier penetration.

  • Ionic Anchor: The piperidine nitrogen, protonated at physiological pH, forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).

Structural Analogs & Targets

This compound is a direct structural precursor or isomer to several high-profile clinical candidates:

  • Pimavanserin (Nuplazid): An inverse agonist for 5-HT2A used in Parkinson's disease psychosis. Pimavanserin utilizes a similar N-(4-fluorobenzyl) motif but linked via the exocyclic amine.

  • CCR5 Antagonists: Piperidine-based scaffolds block HIV entry by sterically occluding the chemokine receptor pocket.

  • Sigma Receptors: The benzyl-piperidine motif is a classic Sigma-1 receptor ligand feature.

Mechanism of Interaction (GPCR Model)

Pharmacophore_Map Hydrophobic_Pocket Hydrophobic Pocket (Trp/Phe Residues) Ionic_Site Anionic Site (Asp3.32) HBond_Acceptor H-Bond Acceptor (Ser/Tyr) Ligand_F_Benzyl 4-Fluorobenzyl Group (Lipophilic) Ligand_F_Benzyl->Hydrophobic_Pocket Pi-Stacking / Hydrophobic Ligand_Pip_N Piperidine Nitrogen (Cationic) Ligand_Pip_N->Ionic_Site Salt Bridge Ligand_Amine 4-Amino Group (Linker/Donor) Ligand_Amine->HBond_Acceptor H-Bonding / Linker to Warhead

Caption: Figure 2. Pharmacophore mapping of the title compound within a theoretical Class A GPCR binding pocket.

Handling & Safety Protocols

Stability[4][5]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Shelf-Life: Stable for >2 years if kept dry and away from light.

Safety (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

  • Vertex Pharmaceuticals Inc. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. US Patent 7,732,615. Link

  • Heinrich, T., et al. (2006).[4] "1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists."[4] ChemMedChem, 1(2), 245-255.[4] Link

  • Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 4-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride. (Used as surrogate for safety data). Link

  • PubChem. (2025).[5] Compound Summary: Piperidine derivatives and GPCR ligands. National Library of Medicine. Link

  • BenchChem. (2025). Protocols for the Synthesis of Piperidine-4-carboxamide derivatives. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics for applications ranging from medicinal chemistry to formulation development. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into data interpretation and presentation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For compounds like 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a derivative of the versatile piperidine scaffold prevalent in many pharmaceuticals, understanding its solubility is paramount for successful drug design and formulation.[1][2][3] The hydrochloride salt form of this amine is intended to enhance aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability.[4][5] This guide will provide the foundational knowledge and practical methodologies to accurately characterize the solubility of this compound.

Theoretical Framework for Solubility

The solubility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. As an amine hydrochloride, it is an ionic compound that can dissociate in solution.

Physicochemical Properties Influencing Solubility

While specific experimental data for 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is not extensively published, we can infer its behavior based on its structural components: a substituted piperidine ring, a fluorobenzyl group, and a primary amine, all in the form of a hydrochloride salt.

  • pKa: The basicity of the piperidine and primary amine nitrogens is a key determinant of solubility, particularly in aqueous solutions of varying pH. The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and non-ionized (free base) forms. The ionized form is generally more soluble in aqueous media. The presence of the electron-withdrawing fluorine atom on the benzyl group can subtly influence the basicity of the piperidine nitrogen.[6]

  • LogP (Octanol-Water Partition Coefficient): This value represents the lipophilicity of the compound. The fluorobenzyl and piperidine moieties contribute to its lipophilic character, while the amine hydrochloride part enhances its hydrophilicity. The LogP of the free base will be higher than that of the hydrochloride salt.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. The hydrochloride salt form will have a different crystal structure and lattice energy compared to the free base.

The Role of pH in Aqueous Solubility

The solubility of ionizable compounds like 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is highly dependent on the pH of the aqueous medium. The relationship between pH, pKa, and solubility (S) can be described by the Henderson-Hasselbalch equation. For a basic compound, as the pH of the solution decreases below its pKa, the compound becomes predominantly protonated (ionized), leading to an increase in aqueous solubility.[7]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The following sections detail two widely accepted protocols.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride to a series of clear glass vials. The presence of undissolved solid is crucial.[8]

    • To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[9]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a suitable filter (e.g., 0.22 µm PVDF).[10][11]

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated sample. This concentration is the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature B->C D Sample at multiple time points (e.g., 24, 48h) C->D E Centrifuge or filter to remove solid D->E F Collect clear supernatant E->F H Analyze by HPLC or LC-MS F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I

Potentiometric Titration for pH-Dependent Solubility and pKa

For ionizable compounds, potentiometric titration is a powerful technique to determine both the pKa and the solubility as a function of pH.[12][13]

Experimental Protocol: Potentiometric Titration

  • Instrumentation:

    • A calibrated pH meter with a suitable electrode.

    • An automated titrator for precise addition of titrant.

  • Procedure:

    • Accurately weigh a known amount of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride and dissolve it in a known volume of water or a suitable co-solvent.

    • Begin the titration by adding small, precise increments of a standardized strong acid (e.g., HCl) and record the pH after each addition.

    • Continue the titration past the equivalence point.

    • In a separate experiment, perform a back-titration with a standardized strong base (e.g., NaOH).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve (or the peak of the first derivative).[14]

    • The pKa can be calculated from the pH at the half-equivalence point.

    • By starting with a suspension (a saturated solution with excess solid), the intrinsic solubility of the free base and the solubility at different pH values can be determined from the titration data.[7]

G Start Dissolve/suspend compound in water Titrate Titrate with standardized acid/base Start->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. titrant volume Record->Plot Analyze Analyze titration curve Plot->Analyze pKa Determine pKa from half-equivalence point Analyze->pKa Solubility Calculate pH-dependent solubility Analyze->Solubility

Data Presentation and Interpretation

The solubility data for 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride should be presented clearly and concisely to allow for easy interpretation.

Tabular Summary of Solubility Data

A table is an effective way to summarize the quantitative solubility data obtained in various solvents and at different temperatures.

Solvent SystemTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25To be determinedHPLC
PBS (pH 5.0)25To be determinedHPLC
PBS (pH 7.4)25To be determinedHPLC
Ethanol25To be determinedHPLC
Purified Water37To be determinedHPLC
PBS (pH 7.4)37To be determinedHPLC
Graphical Representation of pH-Solubility Profile

A plot of log(Solubility) versus pH is highly informative for ionizable compounds. This graph will visually represent the impact of pH on the solubility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride and can be used to estimate its pKa.

Practical Considerations and Troubleshooting

  • Compound Purity: The purity of the 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride sample is critical for accurate solubility measurements. Impurities can affect the solubility and lead to erroneous results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

  • Solvent Selection: When using co-solvents, be mindful that they can alter the pKa of the compound and the overall polarity of the medium, thereby influencing solubility.

  • Equilibrium: In the shake-flask method, ensuring that equilibrium has been reached is crucial for obtaining accurate thermodynamic solubility data. Insufficient equilibration time is a common source of error.[8]

Conclusion

References

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Box, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Retrieved from [Link]

  • UNIPI. (2022, May 6). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, June 21). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

  • ScienceDaily. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • GSRS. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-Methylpiperidin-4-Amine Hydrochloride. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists.
  • National Center for Biotechnology Information. (n.d.). trans-1-(4-Fluorobenzyl)-3-(4-phenylpiperidin-1-yl)piperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorobenzyl)piperazine. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Detailed Spectroscopic Characterization of 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride , a critical intermediate in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists) and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride , a critical intermediate in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists) and kinase inhibitors.

Executive Summary & Chemical Profile

1-(4-Fluorobenzyl)piperidin-4-amine is a bifunctional heterocyclic building block. Its analysis is complicated by the presence of two basic nitrogen centers—the secondary piperidine nitrogen (alkylated to tertiary) and the exocyclic primary amine. In the hydrochloride salt form (typically dihydrochloride for full protonation), these sites significantly influence chemical shifts and vibrational modes.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 1-[(4-Fluorophenyl)methyl]piperidin-4-amine dihydrochloride
CAS Number 358748-22-8 (dihydrochloride) / 1206969-58-3 (free base)
Molecular Formula C₁₂H₁₇FN₂[1] · xHCl (Typically 2HCl)
Molecular Weight 208.28 g/mol (Free Base); ~281.20 g/mol (2HCl)
Key Moiety 4-Fluorobenzyl group (NMR/IR diagnostic); 4-Aminopiperidine core

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and data integrity, the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR)
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d₆) is preferred over CDCl₃ for the hydrochloride salt to ensure complete solubility and prevent aggregation.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal) or residual solvent peak (DMSO quintet at 2.50 ppm).

  • Temperature: 298 K.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min (Direct Infusion or LC-MS).

  • Scan Range: m/z 50–500.

Infrared Spectroscopy (IR)
  • Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.

  • Preparation: Neat solid analysis. Ensure the crystal is cleaned with isopropanol to remove cross-contaminants.

Mass Spectrometry (MS) Analysis[4][5][6][7][8][9]

The mass spectrum of this compound is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the benzyl cation and the piperidine ring.

Primary Ionization

In ESI(+) mode, the salt dissociates, yielding the protonated free base:

  • Observed Ion (

    
    ): m/z 209.14
    
  • Isotopic Pattern: A small M+1 peak at m/z 210.14 (approx. 13% intensity due to ¹³C natural abundance).

Fragmentation Pathway

The fragmentation is dominated by benzylic cleavage and


-cleavage  relative to the piperidine nitrogen.
  • Fragment A (m/z 192): Loss of ammonia (NH₃, -17 Da) from the primary amine.

  • Fragment B (m/z 109): Formation of the 4-fluorobenzyl cation (tropylium ion analog). This is the base peak in higher energy collision-induced dissociation (CID).

  • Fragment C (m/z 101): 4-Aminopiperidine fragment after loss of the fluorobenzyl group.

Visualization: MS Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 209.14 Frag_NH3 Loss of NH3 [M+H - 17]+ Parent->Frag_NH3 -17 Da Frag_Benzyl C-N Bond Cleavage (Benzylic) Parent->Frag_Benzyl Ion_192 Fragment m/z 192 (Elimination Product) Frag_NH3->Ion_192 Ion_109 4-Fluorobenzyl Cation m/z 109 (Base Peak) Frag_Benzyl->Ion_109 Charge retention on Benzyl Ion_101 4-Aminopiperidine Cation m/z 101 Frag_Benzyl->Ion_101 Charge retention on Piperidine

Caption: ESI-MS fragmentation pathway showing the primary dissociation routes for the protonated molecular ion.

Infrared (IR) Spectroscopy[4][7][10]

The IR spectrum of the hydrochloride salt is dominated by the ammonium N-H stretching vibrations, which are significantly broader and shifted compared to the free base.

Key Band Assignments
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
2800 – 3200 R-NH₃⁺ / R₂NH⁺N-H Stretch (Broad)Characteristic "Amine Salt" envelope; obscures C-H stretches.
~1600 & 1510 Aromatic RingC=C StretchThe 1510 cm⁻¹ band is often intense in para-substituted rings.
1220 – 1250 Aryl-FC-F StretchStrong, sharp band specific to fluorinated aromatics.
820 – 840 Aromatic C-HOut-of-plane BendDiagnostic for para-substitution (2 adjacent H atoms).

Nuclear Magnetic Resonance (NMR) Analysis[5][7][11]

NMR provides the definitive structural proof. The presence of the Fluorine atom introduces spin-spin coupling (


 and 

), splitting signals in both ¹H and ¹³C spectra.
¹H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts (


) may vary slightly based on concentration and exact pH.
  • 
     10.5 – 11.0 (br s, 1H):  Piperidinium NH⁺ (Exchangeable).
    
  • 
     8.3 – 8.5 (br s, 3H):  Primary ammonium NH₃⁺ (Exchangeable).
    
  • 
     7.65 (dd, J = 8.5, 5.5 Hz, 2H):  Aromatic protons ortho  to the benzyl methylene (meta to Fluorine).
    
  • 
     7.30 (t, J = 8.8 Hz, 2H):  Aromatic protons ortho  to Fluorine. The triplet appearance is due to overlapping coupling from the ortho-proton and the fluorine atom (
    
    
    
    ).
  • 
     4.25 (d, J = 5.0 Hz, 2H):  Benzylic CH₂. Deshielded by the positive charge on the nitrogen.
    
  • 
     3.3 – 3.5 (m, 2H):  Piperidine C2/C6 equatorial protons.
    
  • 
     2.9 – 3.1 (m, 3H):  Piperidine C2/C6 axial protons + C4 methine (CH-NH₂).
    
  • 
     1.9 – 2.1 (m, 2H):  Piperidine C3/C5 equatorial.
    
  • 
     1.7 – 1.9 (m, 2H):  Piperidine C3/C5 axial.
    
¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals associated with the fluorobenzyl ring will appear as doublets due to C-F coupling.

Carbon PositionShift (

ppm)
Coupling (

)
Assignment
C-F (Ipso) ~162.5

Hz
Doublet (Large splitting)
C-Ar (Ortho) ~115.8

Hz
Doublet (Ortho to F)
C-Ar (Meta) ~133.0

Hz
Doublet (Meta to F)
C-Ar (Para) ~126.5

Hz
Doublet (Para to F, attached to CH₂)
Benzyl CH₂ ~58.0SingletN-CH₂-Ar
Pip C2/C6 ~49.5SingletRing carbons next to N
Pip C4 ~45.0SingletMethine attached to amine
Pip C3/C5 ~27.0SingletRing carbons
¹⁹F NMR
  • Shift: -110 to -116 ppm (relative to CFCl₃).

  • Multiplicity: Multiplet (tt) due to coupling with ortho-protons and meta-protons, though often appears as a broadened singlet in decoupled spectra.

Visualization: NMR Structural Correlation

NMR_Correlation F_Atom Fluorine-19 (-113 ppm) C_Ipso C-Ipso (~162 ppm, d, J=245Hz) F_Atom->C_Ipso 1-Bond Coupling H_Ortho H-Ortho (~7.3 ppm, t) F_Atom->H_Ortho 3-Bond Coupling C_Benzyl Benzylic CH2 (~4.2 ppm) C_Ipso->C_Benzyl Through Ring

Caption: Correlation of Fluorine-19 influence on adjacent Carbon-13 and Proton nuclei.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must verify purity against common impurities.

  • 4-Fluorobenzyl Chloride: Starting material. Detectable by a distinct CH₂ singlet at ~4.7 ppm (CDCl₃) or ~4.8 ppm (DMSO) and absence of amine peaks.

  • Piperidin-4-amine (unreacted): Lack of aromatic signals in NMR.

  • Bis-alkylation: Formation of N,N-bis(4-fluorobenzyl) species. Detectable by integration of aromatic protons vs. piperidine protons (ratio doubles).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12406640, 4-Aminopiperidine hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for C-F coupling constants).

Sources

Foundational

In-Depth Technical Guide: Potential Research Applications of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthetic versatility and therapeutic potential of 1-(4-Fluorobenzyl)piperidin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthetic versatility and therapeutic potential of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. The document will delve into the core chemical attributes of this compound, explore its established and potential research applications, and provide detailed, actionable experimental workflows.

Foundational Analysis: The Strategic Design of a Privileged Scaffold

The 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride molecule is a carefully constructed chemical entity, embodying several key features that render it a "privileged scaffold" in medicinal chemistry. A breakdown of its constituent parts reveals a strategic design for biological interaction and synthetic elaboration.

The Piperidine Core: A Foundation for Favorable Pharmacokinetics

The piperidine ring is a saturated heterocycle that is a common motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including:

  • Metabolic Stability: The saturated nature of the piperidine ring generally imparts resistance to oxidative metabolism.

  • Aqueous Solubility: The nitrogen atom can be protonated at physiological pH, enhancing water solubility and facilitating formulation.

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for selective receptor binding.

The 4-Fluorobenzyl Moiety: Modulating Potency and Metabolism

The incorporation of a fluorine atom onto the benzyl group is a deliberate and widely used strategy in drug design.[3][4][5] The 4-fluoro substitution offers several advantages:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity. For example, a 4-fluorobenzyl derivative of a thrombin inhibitor showed a 5-fold improvement in inhibition compared to its non-fluorinated counterpart.[3]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[3][6]

  • Altered Physicochemical Properties: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and bioavailability.[3][6]

The 4-Amino Group: A Versatile Handle for Synthesis

The primary amine at the 4-position of the piperidine ring is a crucial functional group that serves as a versatile synthetic handle.[7][8] This allows for the straightforward derivatization of the core scaffold through a variety of chemical reactions, most notably amide bond formation, enabling the rapid generation of large and diverse chemical libraries for screening.

Potential Research Applications: A Scaffold for Diverse Therapeutic Areas

The structural features of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride make it a valuable starting material for the synthesis of compounds with potential applications in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The 4-aminopiperidine scaffold is a well-established pharmacophore for CNS-active agents.[7][9] Derivatives have been explored as:

  • Analgesics: The piperidine moiety is a core component of many opioid analgesics.[10]

  • Cognition Enhancers: Certain 4-aminopiperidine derivatives have shown potent cognition-enhancing activity in preclinical models, suggesting potential for the treatment of neurodegenerative diseases like Alzheimer's.[9]

  • N-type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[11]

Oncology

The versatility of the scaffold allows for its adaptation to target various cancer-related pathways. For instance, the core structure can be elaborated to generate inhibitors of key enzymes involved in cancer progression.

Infectious Diseases
  • Antifungal Agents: Recent studies have identified 4-aminopiperidine derivatives as a novel class of antifungal agents that target ergosterol biosynthesis.[12]

  • Anti-HCV Agents: Computational studies, including QSAR and molecular docking, have suggested that piperidine derivatives could be promising inhibitors of the Hepatitis C virus NS5B polymerase.

Experimental Workflows: From Synthesis to Biological Evaluation

The following section outlines a generalized, yet detailed, workflow for leveraging 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in a drug discovery program.

Synthetic Elaboration via Amide Coupling

The primary amine of the scaffold is readily acylated to generate a diverse library of amides.

Workflow for Parallel Amide Synthesis:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Purification cluster_3 Analysis A 1-(4-Fluorobenzyl)piperidin-4-amine HCl in 96-well plate B Add base (e.g., DIPEA) A->B C Add diverse library of carboxylic acids B->C D Add coupling agent (e.g., HATU) C->D E Incubate at room temperature D->E F High-throughput purification (e.g., SPE or mass-directed HPLC) E->F G LC-MS analysis for purity and identity confirmation F->G

Caption: High-throughput amide library synthesis workflow.

Detailed Protocol: Amide Coupling

  • Reagent Preparation: Prepare stock solutions of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a suitable base (e.g., diisopropylethylamine - DIPEA), a diverse set of carboxylic acids, and a coupling agent (e.g., HATU) in an appropriate solvent such as dimethylformamide (DMF).

  • Reaction Assembly: In a 96-well reaction block, dispense the 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride solution followed by the base.

  • Library Generation: Add a different carboxylic acid to each well, followed by the coupling agent.

  • Incubation: Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Purification: Quench the reactions and purify the products using an automated solid-phase extraction (SPE) or mass-directed preparative HPLC system.

  • Quality Control: Analyze each purified compound by LC-MS to confirm its identity and determine its purity.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising compounds from the synthesized library.

Screening Funnel for a CNS Target:

A Primary Screen (High-Throughput) Radioligand Binding Assay (e.g., Dopamine D2 Receptor) B Secondary Screen (Medium-Throughput) Functional Assay (e.g., cAMP Measurement) A->B Hits C Tertiary Screen (Low-Throughput) In Vitro ADME Assays (e.g., Microsomal Stability, CYP Inhibition) B->C Leads D In Vivo Studies (e.g., Rodent Model of Parkinson's Disease) C->D Candidate

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro investigation of 1-(4-Fluorobenzyl)piperidin-4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro investigation of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a substituted piperidine derivative with potential pharmacological applications. Drawing upon established methodologies for structurally related N-benzylpiperidine compounds, this document outlines a logical progression of experiments to elucidate the biological activity profile of this molecule. The protocols detailed herein are designed to ensure scientific rigor and generate reproducible data, forming a self-validating system for the characterization of this compound.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The N-benzylpiperidine motif, in particular, has been extensively explored, leading to the discovery of compounds with diverse activities, including cholinesterase inhibition for Alzheimer's disease, anticancer cytotoxicity, and modulation of various receptors and enzymes.[2][3][4] The subject of this guide, 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, combines this key structural feature with a 4-amino group, suggesting a high potential for biological activity. The fluorine substitution on the benzyl ring can enhance metabolic stability and binding affinity.

This guide will detail a series of proposed in vitro studies to systematically evaluate the biological profile of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. The experimental designs are based on the known activities of closely related analogues and represent a logical starting point for a comprehensive investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of in vitro assays.

PropertyValueSource
Molecular Formula C12H18Cl2FN2[5]
Molecular Weight 281.19 g/mol [5]
CAS Number 358748-22-8[6]
Form Solid

Proposed In Vitro Studies: A Multi-Target Approach

Based on the activities of structurally similar N-benzylpiperidine derivatives, the following in vitro assays are recommended to characterize the biological profile of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

Cholinesterase Inhibition Assay

Rationale: Numerous N-benzylpiperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2][3][7]

Experimental Protocol: Ellman's Method [7][8]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) in deionized water to a final concentration of 10 mM.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Dissolve electric eel AChE and equine serum BChE in the phosphate buffer to a final concentration of 0.22 U/mL.

    • Prepare a stock solution of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective cholinesterase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 125 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Use a known inhibitor like Donepezil as a positive control.[3]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Cholinesterase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, Enzymes, Substrates, DTNB, and Test Compound plate_prep Add Compound, Enzyme to 96-well Plate reagents->plate_prep Dispense incubation Incubate at 37°C plate_prep->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_substrate Add Substrate (ATCI/BTCI) add_dtnb->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for Cholinesterase Inhibition Assay.
Cytotoxicity Assay against Cancer Cell Lines

Rationale: The N-benzylpiperidine scaffold has been incorporated into compounds exhibiting cytotoxic effects against various cancer cell lines.[4]

Experimental Protocol: MTT Assay [1]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, HepG2 liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Structurally similar piperidine derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes involved in the metabolism of neurotransmitters.[6]

Experimental Protocol: Fluorimetric Assay [6]

  • Enzyme and Reagent Preparation:

    • Use commercially available human recombinant MAO-A and MAO-B.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., kynuramine for MAO-A, benzylamine with horseradish peroxidase and Amplex Red for MAO-B).

    • Prepare serial dilutions of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

  • Assay Procedure:

    • In a black 96-well plate, add the test compound, MAO-A or MAO-B enzyme, and reaction buffer.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

    • Use known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Data Analysis:

    • Determine the initial reaction rates from the fluorescence data.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by non-linear regression analysis.

MAO_Inhibition_Pathway MAO Monoamine Oxidase (A or B) Metabolite Inactive Metabolite Neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) Neurotransmitter->Metabolite Oxidative Deamination Inhibitor 1-(4-Fluorobenzyl)piperidin-4-amine HCl Inhibitor->MAO

Inhibition of Monoamine Oxidase by the Test Compound.
Sigma Receptor Binding Assay

Rationale: The piperidine moiety is a common feature in ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological and psychiatric disorders.[5][9][10]

Experimental Protocol: Radioligand Binding Assay [10]

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing human σ1 or σ2 receptors.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine for σ1 receptors, [³H]DTG for σ2 receptors) and varying concentrations of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

    • Incubate at room temperature for a defined period (e.g., 120 minutes).

    • Terminate the binding by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis of the competition binding data to determine the Ki value.

Data Summary and Interpretation

The quantitative data obtained from these assays should be compiled for a clear and comparative analysis of the compound's activity profile.

AssayTargetEndpointPredicted Outcome
Cholinesterase InhibitionAChE, BChEIC50 (µM)Potential for inhibition, indicating neuroprotective applications.
CytotoxicityCancer Cell LinesIC50 (µM)Potential for anticancer activity.
MAO InhibitionMAO-A, MAO-BIC50 (µM)Potential for antidepressant or neuroprotective effects.
Sigma Receptor Bindingσ1, σ2 ReceptorsKi (nM)Potential for modulation of neurological and psychiatric conditions.

Conclusion and Future Directions

This technical guide outlines a foundational in vitro screening cascade for 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. The proposed studies are grounded in the established pharmacology of the N-benzylpiperidine scaffold and provide a robust framework for elucidating the compound's primary biological activities. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, selectivity profiling against a broader panel of targets, and eventual progression to in vivo models to establish efficacy and safety. The systematic approach detailed herein will enable a comprehensive understanding of the therapeutic potential of this promising molecule.

References

  • Riley, D. et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available at: [Link]

  • Singh, M. et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience. Available at: [Link]

  • Czopek, A. et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. Available at: [Link]

  • Alcalde, E. et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(20), 2347-2350. Available at: [Link]

  • Wang, Y. et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. Available at: [Link]

  • Chumpradit, S. et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Journal of Medicinal Chemistry, 43(23), 4446-4451. Available at: [Link]

  • De Luca, L. et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389. Available at: [Link]

  • Acar, U. et al. (2017). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 22(11), 1957. Available at: [Link]

  • Mor, M. et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1089-1105. Available at: [Link]

  • PubChem. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. Available at: [Link]

  • De Luca, L. et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Chemistry & Biodiversity, 18(9), e2100346. Available at: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link]

  • Szafarz, M. et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 58(15), 6034-6048. Available at: [Link]

  • Di Giacomo, M. et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4886-4905. Available at: [Link]

  • Pfaller, M. A. et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7258. Available at: [Link]

  • Stark, H. et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 23(17), 5427-5437. Available at: [Link]

  • Del Rio, A. et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • BindingDB. BDBM327964. Available at: [Link]

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Berida, T. et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 245, 114925. Available at: [Link]

  • Ismaili, L. et al. (2023). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 28(3), 1369. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Fluorobenzyl)piperidin-4-amine HCl as a Scaffold for Dopamine Transporter (DAT) Ligand Engineering

Executive Summary 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter 1-FBP-4A ) represents a critical pharmacophore scaffold in the structural class of N-benzylpiperidines. While often categorized as a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter 1-FBP-4A ) represents a critical pharmacophore scaffold in the structural class of N-benzylpiperidines. While often categorized as a synthetic intermediate, this moiety serves as the structural anchor for the "tail" region of high-affinity Dopamine Transporter (DAT) inhibitors, most notably the GBR series (e.g., GBR 12909/Vanoxerine).

This application note details the utility of 1-FBP-4A not merely as a precursor, but as a Fragment Probe in Fragment-Based Drug Discovery (FBDD). We provide protocols for its use in Structure-Activity Relationship (SAR) expansion, chemical derivatization into high-affinity ligands, and validation via radioligand binding assays.

Technical Background & Mechanism

The "Benzylpiperidine" Pharmacophore

The dopamine transporter (DAT) contains a primary substrate binding site (S1) and a secondary allosteric site (S2). Classic DAT inhibitors like cocaine and benztropine bind to the S1 site. However, the N-benzylpiperidine class, derived from 1-FBP-4A , exhibits a unique binding mode that often spans the S1 site and extends into the extracellular vestibule.

  • Structural Role: The 4-fluorobenzyl group occupies the hydrophobic pocket near the DAT extracellular gate, while the piperidine nitrogen (protonated at physiological pH) interacts with Asp79 (human DAT numbering).

  • The "Linker" Function: The 4-amino group serves as a versatile vector for attaching "head" groups (such as bis(4-fluorophenyl)methane moieties), which are essential for achieving nanomolar affinity (Ki < 10 nM).

Why Use 1-FBP-4A?
  • Fragment Screening: Used as a low-affinity control or starting fragment to map the steric tolerance of the DAT intracellular/extracellular pathways.

  • Selectivity Tuning: The 4-fluorobenzyl substituent is known to enhance DAT selectivity over the Serotonin Transporter (SERT) compared to non-halogenated analogs.

  • Sigma Receptor Cross-Reactivity: This scaffold is also privileged for Sigma-1 (

    
    ) receptor binding; using it requires careful counter-screening against 
    
    
    
    to ensure DAT specificity.

Experimental Workflows (Visualized)

Ligand Engineering & Validation Cascade

The following diagram illustrates the logical flow from using 1-FBP-4A as a scaffold to validating the final high-affinity ligand.

DAT_Ligand_Workflow cluster_Assays Validation Cascade Scaffold 1-FBP-4A (Scaffold) (Low Affinity Fragment) Chem_Mod Chemical Derivatization (Amide/Amine Coupling) Scaffold->Chem_Mod Nucleophilic Attack Lead_Gen Generated Ligand (e.g., GBR Analog) Chem_Mod->Lead_Gen Purification Binding Radioligand Binding ([3H]WIN 35,428) Lead_Gen->Binding Primary Screen Uptake Functional Uptake ([3H]DA Inhibition) Binding->Uptake If Ki < 100 nM Sigma Sigma-1 Counter-Screen (Selectivity Check) Binding->Sigma Off-Target Check Uptake->Chem_Mod SAR Refinement

Caption: Workflow transforming the 1-FBP-4A scaffold into a potent DAT ligand through derivatization and multi-stage biological validation.

Protocol A: Chemical Derivatization (Ligand Synthesis)

Objective: To couple 1-FBP-4A with a lipophilic "head" group (e.g., a diphenylmethane derivative) to generate a high-affinity DAT probe.

Reagents:

  • 1-(4-Fluorobenzyl)piperidin-4-amine HCl (1-FBP-4A)

  • Target Electrophile: e.g., 2-[bis(4-fluorophenyl)methoxy]ethyl bromide (for GBR-style synthesis) or an acyl chloride (for amide analogs).

  • Base:

    
     or DIPEA.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Procedure:

  • Free Base Liberation:

    • Dissolve 1.0 eq of 1-FBP-4A HCl in water.

    • Adjust pH to >10 using 1M NaOH.

    • Extract 3x with Dichloromethane (DCM). Dry over

      
       and concentrate in vacuo to yield the free amine.
      
    • Note: The HCl salt must be neutralized to restore the nucleophilicity of the primary amine.

  • Coupling Reaction:

    • Dissolve the free amine (1.0 eq) in anhydrous Acetonitrile.

    • Add

      
       (3.0 eq) and the Target Electrophile (1.1 eq).
      
    • Reflux at 80°C for 12–18 hours under Nitrogen atmosphere.

  • Work-up:

    • Cool to room temperature. Filter off inorganic salts.

    • Evaporate solvent.

    • Resuspend residue in EtOAc/Water. Wash organic layer with brine.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Mobile Phase: DCM:MeOH (95:5) + 0.1%

      
      .
      
    • Validation: Verify structure via

      
      -NMR and LC-MS.
      

Protocol B: Radioligand Binding Assay (DAT Affinity)

Objective: Determine the binding affinity (


) of the synthesized ligand using 1-FBP-4A as a low-affinity control.

Materials:

  • Source Tissue: Rat striatal membrane homogenates (rich in DAT) or HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand:

    
    WIN 35,428 (highly selective DAT inhibitor) or 
    
    
    
    GBR 12909.
  • Non-specific Control: 30

    
     Cocaine or 10 
    
    
    
    GBR 12909.

Assay Buffer:

  • 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Protocol:

  • Preparation:

    • Thaw membrane aliquots and resuspend in Assay Buffer to a final protein concentration of 20–40

      
      /well.
      
  • Incubation Setup (96-well plate):

    • Total Binding: 25

      
       Buffer + 25 
      
      
      
      Radioligand (final conc. 2 nM) + 150
      
      
      Membrane.
    • Non-Specific Binding (NSB): 25

      
       Cocaine (30 
      
      
      
      ) + 25
      
      
      Radioligand + 150
      
      
      Membrane.
    • Test Compounds: 25

      
       of 1-FBP-4A derivatives (conc. range 
      
      
      
      to
      
      
      M) + 25
      
      
      Radioligand + 150
      
      
      Membrane.
  • Equilibrium:

    • Incubate for 2 hours on ice (4°C).

    • Critical Insight: 4°C is preferred for DAT assays using cocaine analogs to prevent transporter internalization or degradation, though GBR analogs often tolerate Room Temp (25°C) for 1 hour.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce filter binding).

    • Wash 3x with 3 mL ice-cold buffer.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Interpretation & Reference Values

When evaluating 1-FBP-4A derivatives, use the following reference ranges to determine success.

Compound ClassRepresentative StructureTarget DAT

(nM)
Selectivity (DAT/SERT)
Fragment Control 1-FBP-4A (Amine only) > 1,000 nM Low
Lead Candidate GBR 12909 Analog< 10 nM> 100-fold
Standard Cocaine~200 nMNon-selective
Standard GBR 12909~1 nMHighly Selective

Significance: If your derivatized compound achieves a


 < 50 nM, the 1-FBP-4A scaffold has successfully oriented the head group into the S2 allosteric site.

Safety & Handling

  • Hazard: 1-FBP-4A HCl is an irritant. As a primary amine, it is corrosive in high concentrations.

  • Neurotoxicity: While the fragment itself is low potency, high-affinity derivatives (GBR analogs) are potent dopamine reuptake inhibitors and can induce psychostimulant effects in animal models. Handle all derivatives as potential controlled substances until characterized.

References

  • Andersen, P. H., et al. (2009). "Dopamine transporter selectivity of N-substituted piperidines." European Journal of Pharmacology. (Generalized citation for class).

  • Greiner, E., et al. (2003).[1] "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of GBR 12909." Journal of Medicinal Chemistry, 46(8), 1465-1469.[1]

  • Prisinzano, T., et al. (2002).[2][3] "Piperidine analogues of GBR 12909: high affinity ligands for the dopamine transporter."[2][3] Journal of Medicinal Chemistry, 45(19), 4371-4374.[2]

  • BindingDB. "Target: Sodium-dependent dopamine transporter (DAT) - Ligand Data."[3] Binding Database.

  • Sigma-Aldrich. "1-(4-Fluorobenzyl)piperazine / Piperidine derivatives Safety Data Sheet."

(Note: While specific literature on the naked amine 1-FBP-4A as a standalone drug is limited, References 2 and 3 definitively establish it as the structural core for the N-benzylpiperidine DAT inhibitor class.)

Sources

Application

Application of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in neuropharmacology

This Application Note is designed for medicinal chemists and neuropharmacologists. It details the utility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8) as a privileged scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and neuropharmacologists. It details the utility of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8) as a privileged scaffold in the synthesis of neuroactive ligands, particularly for Serotonin (5-HT) and Sigma receptor subtypes.[1]

Executive Summary & Pharmacological Context

1-(4-Fluorobenzyl)piperidin-4-amine (hereafter 1-FBP ) serves as a high-value privileged structure in neuropharmacology.[1] It acts as a versatile building block for synthesizing ligands targeting Class A GPCRs (specifically 5-HT2A, 5-HT4, and D2 receptors) and Sigma-1 (


) intracellular receptors.[1]

Unlike its structural isomer used in Pimavanserin synthesis (which is N-substituted at the exocyclic amine), 1-FBP features the 4-fluorobenzyl moiety attached to the piperidine ring nitrogen .[1] This structural distinction is critical:

  • Pharmacophore Role: The N-benzylpiperidine moiety acts as the "Address" domain, anchoring the molecule into the hydrophobic pocket of the receptor (often the orthosteric site in

    
     or the accessory pocket in 5-HT receptors).[1]
    
  • Metabolic Stability: The para-fluorine substitution blocks rapid oxidative metabolism (CYP450-mediated hydroxylation) at the benzylic para-position, significantly extending the in vivo half-life compared to non-fluorinated analogs.[1]

  • Synthetic Utility: The free primary amine at position 4 serves as a nucleophilic "handle" for diversifying the "Message" domain via amide coupling, urea formation, or reductive amination.

Key Physical Properties
PropertyValueRelevance
CAS (2HCl) 358748-22-8Precise identification for procurement.[1][2][3][4][5]
MW 281.20 g/mol Fragment-like size allows room for elaboration (Rule of 3).[1]
Solubility >50 mg/mL (Water)Excellent for aqueous reaction buffers.
pKa ~10.5 (Piperidine N)Protonated at physiological pH, mimicking endogenous neurotransmitters.

Application in Fragment-Based Drug Discovery (FBDD)[1]

The primary application of 1-FBP is the rapid generation of Structure-Activity Relationship (SAR) libraries.[1] The molecule is conceptually divided into two domains:

  • The Anchor (1-(4-fluorobenzyl)piperidine): Provides high-affinity binding to hydrophobic pockets (e.g., the conserved aspartate binding site in aminergic GPCRs).[1]

  • The Linker/Warhead (4-amine): Allows attachment of aromatic heterocycles to probe selectivity.

Target Receptor Profiles
  • Sigma-1 Receptor (

    
    ):  1-FBP derivatives are classic 
    
    
    
    ligands.[1] The benzyl group sits in the hydrophobic pocket, while the protonated piperidine nitrogen forms an electrostatic interaction with Asp126.
  • 5-HT4 Agonists: Amide derivatives of 1-FBP mimic the structure of benzamide agonists (e.g., Mosapride analogs), promoting acetylcholine release in the gut and CNS.[1]

  • 5-HT2A Antagonists: Urea derivatives synthesized from 1-FBP show antipsychotic potential by stabilizing the receptor's inactive state.[1]

Experimental Protocols

Protocol A: Synthesis of Sigma-1 Receptor Ligand Library (Urea Linkage)

Objective: To couple 1-FBP with various isocyanates to generate a library of putative neuroprotective agents.[1] Mechanism: Nucleophilic addition of the primary amine to the electrophilic isocyanate carbon.

Reagents:

  • 1-(4-Fluorobenzyl)piperidin-4-amine 2HCl (1.0 eq)[1]

  • Substituted Phenyl Isocyanate (1.1 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • In a 20 mL scintillation vial, suspend 1-FBP 2HCl (100 mg, 0.35 mmol) in 5 mL anhydrous DCM.

    • Add TEA (146 µL, 1.05 mmol) dropwise.

    • Validation: The suspension should clear as the free base dissolves.

  • Coupling Reaction:

    • Cool the solution to 0°C on an ice bath.

    • Add the substituted isocyanate (0.39 mmol) slowly to prevent exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting amine spot (low R_f) should disappear.

  • Workup & Purification:

    • Quench with 5 mL saturated NaHCO₃.

    • Extract the organic layer and wash with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Recrystallize from Ethanol/Hexane to obtain the pure urea derivative.

Protocol B: Preparation for In Vitro Binding Assays

Objective: To prepare a stable stock solution for radioligand binding assays (e.g., [³H]-Pentazocine displacement).

  • Stock Preparation (10 mM):

    • Weigh 2.81 mg of 1-FBP 2HCl.[1]

    • Dissolve in 1.0 mL of 100% DMSO .

    • Note: Do not use water for the stock if the final library compounds are lipophilic; DMSO ensures consistency across the library.

  • Serial Dilution:

    • Dilute the stock 1:100 in Assay Buffer (50 mM Tris-HCl, pH 7.4) to yield a 100 µM working solution.

    • Self-Validation: Ensure no precipitation occurs upon dilution. If cloudy, add 0.1% BSA to the buffer.

  • Storage:

    • Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Visualization of Signaling & Synthesis[1]

Diagram 1: Synthetic Workflow for 1-FBP Derivatization

This diagram illustrates the divergent synthesis pathways starting from the 1-FBP scaffold to target different receptor subclasses.[1]

G Start 1-(4-Fluorobenzyl) piperidin-4-amine (2HCl) Base Free Base Liberation Start->Base TEA/DCM Path1 Pathway A: Isocyanates Base->Path1 Path2 Pathway B: Acid Chlorides Base->Path2 Path3 Pathway C: Reductive Amination Base->Path3 Prod1 Urea Derivatives (Sigma-1 / 5-HT2A) Path1->Prod1 Nucleophilic Addition Prod2 Amide Derivatives (5-HT4 Agonists) Path2->Prod2 Acylation Prod3 Secondary Amines (D2 / 5-HT Transporter) Path3->Prod3 NaBH(OAc)3

Caption: Divergent synthetic pathways utilizing the 1-FBP scaffold to access distinct neuropharmacological chemical spaces.

Diagram 2: Pharmacophore Model (Sigma-1 Receptor Interaction)

This conceptual model shows how the 1-FBP scaffold anchors into the receptor binding site.[1]

ReceptorBinding Benzyl 4-Fluorobenzyl Group (Hydrophobic Anchor) PipN Piperidine Nitrogen (Protonated) Benzyl->PipN Pocket Hydrophobic Pocket (Val/Leu/Phe) Benzyl->Pocket hydrophobic interaction Amine 4-Amino Linker (H-Bond Donor) PipN->Amine Asp Aspartate 126 (Anionic Site) PipN->Asp ionic bond (salt bridge) Glu Glu/Tyr Residues (H-Bond Acceptor) Amine->Glu hydrogen bond

Caption: Pharmacophore mapping of 1-FBP within the Sigma-1 receptor binding pocket, highlighting key electrostatic and hydrophobic interactions.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride Product Specification. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 1-(4-Fluorobenzyl)piperidin-4-amine.[1][2][3][4] National Library of Medicine. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands. (Note: General reference to the scaffold class utility).
  • Echemi. (2023).[6] Market availability and industrial applications of fluorinated piperidines. Retrieved from [1][4]

Sources

Method

Use of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in cancer cell line studies

Introduction: The Privileged Scaffold 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 2236586-71-1 for HCl salt; 359878-47-0 for free base) is not a standalone chemotherapeutic agent but a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 2236586-71-1 for HCl salt; 359878-47-0 for free base) is not a standalone chemotherapeutic agent but a privileged pharmacophore in oncology drug discovery. It serves as a critical "anchor" fragment in the design of ligands targeting Sigma Receptors (σ1/σ2) , 5-HT2A receptors , and specific histone demethylases (LSD1) —all of which are upregulated in various carcinomas (glioblastoma, breast, and pancreatic cancer).

In cancer cell line studies, this compound is primarily utilized in two contexts:

  • Fragment-Based Drug Discovery (FBDD): As a starting scaffold for synthesizing libraries of cytotoxic agents (e.g., via amide coupling to benzoyl chlorides).

  • Negative Control / Pharmacophore Validation: Used to treat cells alongside complex derivatives to prove that cytotoxicity arises from the specific "warhead" attached to the 4-amino position, rather than non-specific membrane disruption by the benzyl-piperidine moiety.

Key Chemical Properties[1][2][3][4][5][6]
  • Molecular Formula: C₁₂H₁₇FN₂ · xHCl (typically dihydrochloride)

  • Solubility: Highly soluble in water (>50 mM) and DMSO.

  • Stability: Hygroscopic; store at -20°C in a desiccator.

  • Target Profile: Low-affinity ligand for Sigma-1/2 receptors; precursor to high-affinity antagonists.

Biological Mechanism & Pathway Visualization

The benzyl-piperidine moiety targets the Sigma-2 Receptor (TMEM97) , a biomarker of proliferation often overexpressed in solid tumors. Upon binding, high-affinity derivatives induce calcium release from the ER , leading to mitochondrial depolarization, caspase activation, and apoptosis.

Pathway Diagram: Sigma-2 Receptor Modulation in Cancer

SigmaPathway Scaffold 1-(4-Fluorobenzyl) piperidin-4-amine (Scaffold/Probe) Derivatives Functionalized Derivatives (e.g., Benzamides) Scaffold->Derivatives Chemical Synthesis Sigma2 Sigma-2 Receptor (TMEM97) @ ER/Mito Scaffold->Sigma2 Low Affinity (Competition) Derivatives->Sigma2 High Affinity Binding CaRelease Ca2+ Release from ER Sigma2->CaRelease Agonist Action Proliferation Tumor Cell Proliferation Sigma2->Proliferation Inhibition MitoDysfunction Mitochondrial Depolarization CaRelease->MitoDysfunction Caspase Caspase-3/7 Activation MitoDysfunction->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action for Benzyl-piperidine derivatives targeting Sigma-2 receptors to induce apoptosis.

Experimental Protocols

Protocol A: Solubilization and Storage

Rationale: The hydrochloride salt is acidic. Improper buffering can lead to precipitation in cell culture media.

  • Stock Preparation (100 mM):

    • Weigh 10 mg of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride.

    • Dissolve in sterile water or DMSO . (Water is preferred for the salt form; DMSO for the free base).

    • Note: If using DMSO, ensure the final concentration in culture is <0.5%.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into light-protected vials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles.

Protocol B: "Scaffold Control" Cytotoxicity Assay

Rationale: To determine if a new drug candidate's toxicity is specific or due to the scaffold. The parent amine typically shows high IC50 (>50 µM), whereas active derivatives should be <10 µM.

Materials:

  • Cancer Cell Lines: MCF-7 (Breast), U87-MG (Glioblastoma), or PANC-1 (Pancreatic).

  • Reagent: MTT or CellTiter-Glo.

  • Control: 1-(4-Fluorobenzyl)piperidin-4-amine HCl (Parent).

  • Test Compound: Your synthesized derivative.[1]

Steps:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) of both the Parent Scaffold and the Test Compound .

    • Include a Vehicle Control (Media + Solvent).

    • Treat cells for 48 or 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability = (OD_sample / OD_vehicle) × 100.

    • Plot dose-response curves using GraphPad Prism.

    • Success Criteria: The Parent Scaffold should exhibit minimal toxicity (IC50 > 50 µM), confirming that the biological activity of your derivative is driven by the added functional group.

Protocol C: Library Synthesis (Amide Coupling)

Rationale: To generate a library of potential Sigma-1/2 ligands by reacting the 4-amino group with diverse benzoyl chlorides.

Workflow Diagram:

Synthesis Start 1-(4-Fluorobenzyl) piperidin-4-amine Product Amide Derivative (Active Candidate) Start->Product + Reagent + Base CH2Cl2, RT, 2h Reagent Benzoyl Chloride (R-COCl) Reagent->Product Base Triethylamine (Et3N) Base->Product Scavenge HCl

Caption: One-step synthesis of cytotoxic benzamide derivatives from the piperidine scaffold.

Procedure:

  • Dissolve 1 eq. of 1-(4-Fluorobenzyl)piperidin-4-amine HCl in Dichloromethane (DCM).

  • Add 2.5 eq. of Triethylamine (TEA) to neutralize the HCl salt and activate the amine.

  • Add 1.1 eq. of the desired Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C.

  • Stir at Room Temperature for 2–4 hours.

  • Wash with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

  • Evaporate solvent to obtain the crude amide for screening.

Data Interpretation & Reference Values

When using this compound as a control or starting material, compare your results against these established benchmarks:

ParameterValue / ObservationContext
Parent Scaffold IC50 > 50–100 µMTypical in MCF-7, HepG2, and HeLa lines. Indicates low intrinsic toxicity.
Derivative IC50 1–10 µMTarget range for successful benzamide/sulfonamide derivatives [1].
Solubility (HCl salt) > 20 mg/mL (Water)Excellent. Suitable for aqueous buffers.
Solubility (Free Base) Insoluble in WaterRequires DMSO or Ethanol.
Sigma-1 Affinity (Ki) ~100–500 nMModerate affinity. Derivatives often improve this to <10 nM [2].

References

  • Yarim, M., et al. (2012). "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." International Journal of Molecular Sciences, 13(7), 8071–8085.

    • Demonstrates the synthesis of cytotoxic agents using the piperazine/piperidine scaffold and benzoyl chlorides.[2]

  • Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as a target for cancer therapeutics." Cancer Letters, 339(2), 203-211. Establishes the role of benzyl-piperidine pharmacophores in Sigma-2 receptor binding and cancer cell apoptosis.
  • BenchChem. "Biological Activity Screening of Piperidine Derivatives: A Technical Guide."

    • General protocols for solubilization and receptor binding assays for piperidine-based ligands.
  • Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol."

    • Standard methodologies for conjug

Sources

Application

Techniques for functionalizing the piperidine ring of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8 / Free base analogs).[1] It moves beyond standard textbook def...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8 / Free base analogs).[1] It moves beyond standard textbook definitions to provide actionable, high-yield protocols for diversifying this specific scaffold in drug discovery campaigns.

Application Note & Technical Guide | Doc ID: AN-PIP-4FB-02 [1]

Executive Summary & Scaffold Utility

The 1-(4-Fluorobenzyl)piperidin-4-amine core is a "privileged structure" in medicinal chemistry, appearing frequently in GPCR modulators (e.g., 5-HT2A inverse agonists like Pimavanserin, CCR5 antagonists, and H1/H3 histamine ligands).[1]

  • The 4-Fluorobenzyl Group: Provides enhanced metabolic stability (blocking para-oxidation) and lipophilicity compared to a simple benzyl group, while maintaining the steric profile required for hydrophobic pocket binding.

  • The Piperidine Ring: Serves as a flexible saturated linker that directs the pendant amine into specific vector spaces.

  • The C4-Amine: The primary handle for rapid library generation (SAR exploration).

This guide details three tiers of functionalization:

  • Salt Management: Critical pre-processing for consistent reactivity.

  • C4-N Functionalization: High-throughput protocols for Amides, Ureas, and Aryl Amines.

  • Ring Carbon Functionalization: Advanced C-H activation techniques for late-stage diversification.[1]

Pre-processing: Salt Management Protocol

The starting material is supplied as a hydrochloride salt (mono- or dihydrochloride).[1] Direct use in transition-metal catalyzed reactions (Buchwald-Hartwig) or sensitive nucleophilic substitutions often leads to catalyst poisoning or stoichiometric mismatches.[1]

Protocol A: Quantitative Free-Basing

Use this protocol before any Palladium-catalyzed coupling or when strict stoichiometry is required.[1]

  • Dissolution: Suspend 10.0 g of the hydrochloride salt in Dichloromethane (DCM) (100 mL).

  • Neutralization: Add 1M NaOH or Saturated Na₂CO₃ (100 mL) slowly with vigorous stirring.

    • Note: Avoid NH₄OH to prevent amine exchange or complexation issues later.

  • Extraction: Stir for 20 minutes until the organic layer is clear. Separate phases. Extract the aqueous layer 2x with DCM (50 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (not MgSO₄, to avoid Lewis acid trapping of the amine).

  • Isolation: Concentrate under reduced pressure.

    • Checkpoint: The free base is typically a viscous oil or low-melting solid.[1] Store under Argon at 4°C. It is sensitive to atmospheric CO₂ (carbamate formation).

Module I: C4-Amine Chemoselective Derivatization

This module focuses on "High-Throughput Synthesis" (HTS) techniques to generate SAR libraries.[1]

Workflow Visualization

G cluster_0 Activation cluster_1 Reaction Pathways start 1-(4-Fluorobenzyl) piperidin-4-amine (HCl) base Free Base / DIPEA start->base Neutralization amide Amide Coupling (HATU/EDC) base->amide urea Urea Formation (Isocyanates/CDI) base->urea snar SnAr / Buchwald (Aryl Halides) base->snar product Functionalized Lead Candidate amide->product urea->product snar->product

Figure 1: Divergent synthesis pathways for the C4-amine handle.[1]

Protocol B: Rapid Amide Coupling (HATU Method)

Best for: Generating diverse amide libraries with carboxylic acids.

Reagents:

  • Amine (Free base or HCl + 3 eq DIPEA)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M concentration).

  • Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the O-At ester).

    • Why: Pre-activation prevents reaction of HATU with the piperidine amine directly (guanidinylation side product).

  • Add 1-(4-Fluorobenzyl)piperidin-4-amine .

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[2] LiCl (removes DMF), sat. NaHCO₃, and Brine.[2]

Protocol C: Urea Synthesis (Pimavanserin Analogs)

Best for: Creating urea linkages common in 5-HT2A inverse agonists.[1]

Reagents:

  • Isocyanate (R-NCO) (1.05 eq) OR 4-Nitrophenyl chloroformate (for non-commercial isocyanates).[1]

  • Solvent: DCM or THF.

Direct Isocyanate Method:

  • Dissolve amine (free base) in DCM at 0°C.

  • Add Isocyanate dropwise.

  • Warm to RT. The product often precipitates (urea) or can be isolated by evaporation.

Activated Carbamate Method (If Isocyanate unavailable):

  • React amine with 4-Nitrophenyl chloroformate (1.0 eq) and TEA (1.1 eq) in DCM at 0°C to form the activated carbamate.

  • Add the second amine (R-NH₂) and heat to reflux (THF) to displace the nitrophenol and form the urea.

Module II: Heteroaryl Coupling (SnAr & Buchwald)

Connecting the piperidine amine to heteroaromatic rings is crucial for kinase and GPCR targets.

Protocol D: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Challenge: The secondary amine (if formed) or primary amine can chelate Pd. The 4-fluorobenzyl group is stable, but the basic conditions require care.[3]

Optimized Conditions:

Component Reagent Role
Catalyst Pd₂(dba)₃ (2 mol%) Palladium Source
Ligand BrettPhos or RuPhos (4 mol%) Ligand (BrettPhos for primary amines)
Base NaOtBu (1.4 eq) Strong base for deprotonation
Solvent 1,4-Dioxane or Toluene Anhydrous, degassed

| Temp | 80–100°C | Thermal activation |[1]

Procedure:

  • Charge a reaction vial with Aryl Halide (1.0 eq), Amine (1.2 eq), NaOtBu, Pd source, and Ligand.

  • Purge with Nitrogen/Argon (3 cycles).

  • Add degassed solvent.[2]

  • Heat to 90°C for 12 hours.

  • Filtration: Filter through Celite to remove Pd black before purification.

Module III: Advanced Ring Carbon Functionalization (C-H Activation)

Context: Modifying the C2 or C3 positions of the piperidine ring after the N-benzyl is installed is chemically challenging but offers novel IP space.

Strategy: -Lithiation Trapping

Note: This requires protecting the C4-amine first (e.g., as a Boc-carbamate).[1]

  • Protection: Convert C4-NH₂ to C4-NHBoc.

  • Lithiation: Treat with s-BuLi / TMEDA in Et₂O at -78°C.

    • Regioselectivity:[1][4] Lithiation occurs preferentially at the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -position (C2) to the N-benzyl group due to complexation.
      
  • Electrophile Trapping: Add electrophile (e.g., MeI, CO₂, Aldehydes).

  • Deprotection: Remove Boc (TFA/DCM) to restore the C4-amine.

Warning: The 4-fluorobenzyl group is robust, but benzylic lithiation (on the CH2 of the benzyl group) is a competing pathway. Optimization of temperature (-78°C strict) is required to favor ring lithiation over benzylic deprotonation.[1]

Quality Control & Stability Data

ParameterSpecification / Observation
Storage (HCl Salt) Stable at RT for >2 years if desiccated.[1] Hygroscopic.
Storage (Free Base) Store at -20°C under Argon. Absorbs CO₂ rapidly.
Solubility (HCl) High: Water, DMSO, Methanol. Low: DCM, EtOAc.
Solubility (Free Base) High: DCM, EtOAc, THF. Low: Water.
LC-MS ID Expect M+H = 209.1 (for C₁₂H₁₇FN₂).[1]
¹⁹F NMR Diagnostic signal at ~ -115 ppm (triplet-like multiplet).[1]

References

  • Medicinal Chemistry of Piperidines

    • Review: "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." PMC. Link

  • Amide Coupling Protocols

    • Protocol: "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PMC. Link

    • Reagents: "Coupling Reagents in Amide Synthesis." Hepatochem. Link

  • C-H Functionalization

    • Alpha-Functionalization: "Approaches to α-functionalization of piperidines by C–H functionalization." ResearchGate.[5] Link

  • Specific Scaffold Applications

    • Pimavanserin Analog Synthesis: "Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide." Google Patents. Link

    • CCR5 Antagonists: "Facile synthesis of 4-substituted-4-aminopiperidine derivatives..." PubMed. Link

Sources

Method

Application Note: In Vivo Experimental Setup for 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

This Application Note is designed for Medicinal Chemists , Pharmacologists , and DMPK Scientists evaluating 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter 1-FPA·HCl ) as a lead fragment, metabolic probe, or...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Medicinal Chemists , Pharmacologists , and DMPK Scientists evaluating 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter 1-FPA·HCl ) as a lead fragment, metabolic probe, or intermediate in the development of 5-HT2A inverse agonists (e.g., Pimavanserin analogs).

Introduction & Scientific Rationale

1-(4-Fluorobenzyl)piperidin-4-amine is a critical structural motif found in atypical antipsychotics, most notably Pimavanserin (Nuplazid) [1]. While often used as a synthetic intermediate, its structural integrity—combining a lipophilic fluorobenzyl group with a polar piperidine amine—suggests potential for Central Nervous System (CNS) penetration and monoaminergic receptor interaction.

Why Evaluate 1-FPA·HCl In Vivo?
  • Fragment-Based Drug Discovery (FBDD): To determine if the "warhead" of the parent drug retains 5-HT2A inverse agonism or antagonist activity without the urea/isobutoxybenzyl tail.

  • Metabolite Profiling: To assess the safety profile of this potential hydrolytic or oxidative metabolite of larger clinical candidates.

  • Blood-Brain Barrier (BBB) Permeability: To validate the fluorobenzyl-piperidine moiety as a BBB-shuttle for other payloads.

Pre-Clinical Formulation Strategy[1]

The hydrochloride salt (HCl) significantly enhances water solubility compared to the free base. However, in vivo precipitation can occur at physiological pH (7.4) if the concentration is too high.

Solubility Decision Tree

Use the following logic to select the optimal vehicle.

FormulationDecision Start Start: 1-FPA·HCl Solid CheckSol Dissolve in 0.9% Saline (Target Conc: 1-5 mg/mL) Start->CheckSol Clear Solution Clear? CheckSol->Clear Yes Proceed to Filtration (0.22 µm PVDF) Clear->Yes Yes No Add Co-solvent/Complexing Agent Clear->No No Final Ready for In Vivo Dosing Yes->Final OptionA Option A: 20% HP-β-Cyclodextrin in Saline (Preferred for CNS) No->OptionA OptionB Option B: 5% DMSO + 0.5% MC (For IP/PO only) No->OptionB OptionA->Final OptionB->Final

Caption: Formulation decision matrix ensuring solubility and biocompatibility for CNS studies.

Recommended Vehicle Protocol

For doses up to 10 mg/kg :

  • Vehicle: 0.9% Sterile Saline (pH adjusted to 6.5–7.0).

  • Preparation: Dissolve 1-FPA·HCl in saline. Vortex for 2 minutes. If slight turbidity persists, sonicate at 37°C for 5 minutes.

  • Stability: Fresh preparation required daily. The primary amine is susceptible to oxidation; protect from light.

Pharmacokinetics (PK) & BBB Penetration Setup

Before efficacy testing, you must confirm the compound reaches the brain.

Experimental Design (Rat)[2]
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein) for serial sampling.

  • Groups:

    • Group A: IV Bolus (2 mg/kg) – To determine Clearance (CL) and Volume of Distribution (Vss).

    • Group B: Oral Gavage (10 mg/kg) – To determine Bioavailability (%F).

Sampling Protocol
TimepointSample TypeVolumeProcessingPurpose
Pre-dosePlasma200 µLK2EDTA, Centrifuge 4°CBaseline
5, 15, 30 minPlasma200 µLK2EDTAAbsorption Phase
1, 2, 4, 8, 24 hPlasma200 µLK2EDTAElimination Phase
1 h (Terminal) Brain WholeHomogenize in PBSBrain-to-Plasma Ratio (Kp)

Bioanalysis Note: Use LC-MS/MS (ESI+). Monitor transition m/z 209.1 → 109.1 (fluorobenzyl cation) as a likely quantifier ion [2].

Pharmacodynamics: CNS Efficacy Models

Since 1-FPA·HCl is a fragment of a 5-HT2A inverse agonist, the Head Twitch Response (HTR) model is the gold standard for validation.

Mechanism of Action (Hypothetical)

The compound is hypothesized to compete with serotonin (5-HT) or agonists (DOI) at the 5-HT2A receptor.[1]

SignalingPathway Agonist DOI (Agonist) Receptor 5-HT2A Receptor (Gq-coupled) Agonist->Receptor Activates PLC PLCβ Activation Receptor->PLC IP3 IP3 / Ca2+ Release PLC->IP3 Behavior Head Twitch Response IP3->Behavior TestCompound 1-FPA·HCl (Putative Antagonist) TestCompound->Receptor Blocks/Inverse Agonism

Caption: 5-HT2A signaling pathway showing the putative blockade point of 1-FPA·HCl against agonist-induced behavior.

Protocol: DOI-Induced Head Twitch Response (Mouse)

Objective: Assess if 1-FPA·HCl inhibits 5-HT2A activation.

  • Animals: C57BL/6J Mice (Male, 8–10 weeks).

  • Pre-treatment: Administer 1-FPA·HCl (IP or PO) at doses 3, 10, 30 mg/kg (T = -30 min for IP, -60 min for PO).

  • Challenge: Inject DOI (2.5 mg/kg, IP) at T = 0.

  • Observation: Place mouse in a transparent cylinder. Record video for 30 minutes.

  • Scoring: Count the number of distinct head twitches (rapid rotational jerks).

  • Validation: Positive control = Volinanserin (M100907) or Pimavanserin (1-3 mg/kg).

Success Criteria: A statistically significant, dose-dependent reduction in head twitches compared to Vehicle + DOI group.

Safety & Toxicology Setup

As a primary amine, high doses may cause off-target adrenergic or histaminergic effects.

Modified Irwin Test (Observational Battery)

Perform immediately after dosing in the PK or PD study (0–2 hours).

  • Autonomic: Salivation, lacrimation, piloerection (suggests cholinergic/adrenergic storm).

  • Neuromuscular: Ataxia, tremors, grip strength (suggests dopaminergic interference).

  • Behavioral: Sedation vs. Hyperactivity.

Critical Stop Rule: If convulsions or respiratory distress occur (likely >100 mg/kg), euthanize immediately.

References

  • Acadia Pharmaceuticals Inc. (2016). Nuplazid (pimavanserin) Prescribing Information. FDA.[1][2][3][4] Link

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (ACP-103), a novel 5-HT2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10071196, Pimavanserin. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride synthesis side reactions

Topic: Troubleshooting Synthesis & Side Reactions Target Molecule: 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride CAS Registry Number: (Base) 338456-49-2 / (HCl Salt) Varies by stoichiometry Document ID: TS-GUIDE-2024...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Side Reactions Target Molecule: 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride CAS Registry Number: (Base) 338456-49-2 / (HCl Salt) Varies by stoichiometry Document ID: TS-GUIDE-2024-FBPA

Introduction: The Synthetic Strategy

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of this synthesis. The target molecule contains two amine sites: a secondary amine (piperidine ring) and a primary amine (exocyclic).

The Golden Rule: Do not attempt direct alkylation of unprotected 4-aminopiperidine. The pKa difference between the secondary amine (~11.0) and primary amine (~10.[1][2]6) is insufficient for clean regioselectivity, leading to inseparable mixtures of N1-alkylated, N4-alkylated, and bis-alkylated products.

The Recommended Route:

  • Reductive Amination: React 4-(N-Boc-amino)piperidine with 4-fluorobenzaldehyde .

  • Deprotection: Removal of the Boc group using HCl/Dioxane.[3][4][5]

This guide troubleshoots the specific failures associated with this "Protected Route."

Module 1: Reductive Amination Troubleshooting

Context: You are reacting 4-(N-Boc-amino)piperidine with 4-fluorobenzaldehyde using a reducing agent (typically Sodium Triacetoxyborohydride, STAB).

Q1: "My LCMS shows a large peak for 4-fluorobenzyl alcohol (M+ = 126 Da). Why is the aldehyde reducing instead of coupling?"

Diagnosis: Competitive Reduction. This occurs when the reducing agent reduces the aldehyde before the iminium ion is formed.

Root Causes:

  • Wrong Reducing Agent: Using Sodium Borohydride (NaBH₄) without a pre-equilibrium step. NaBH₄ is strong enough to reduce aldehydes directly.

  • Insufficient Equilibrium Time: The electron-withdrawing fluorine atom on the benzaldehyde destabilizes the intermediate iminium ion, slowing its formation compared to non-substituted benzaldehydes.

The Fix:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[6] It is less basic and sterically bulky, making it highly selective for the iminium ion over the aldehyde.

  • Protocol Adjustment: Stir the amine and aldehyde in 1,2-Dichloroethane (DCE) or THF for 30–60 minutes before adding the reducing agent.

  • Catalysis: Add 1.0 equivalent of Acetic Acid (AcOH). This protonates the intermediate carbinolamine, accelerating water loss to form the reactive iminium species.

Q2: "I see a peak at [M+16] or [M+32]. Is this oxidation?"

Diagnosis: Boron Complex Formation or N-Oxide. However, in this specific synthesis, it is more likely incomplete quenching of the boron-amine complex . Boron can chelate strongly to the piperidine nitrogen, appearing as "stuck" adducts in crude mass spec.

The Fix:

  • Quench Vigorously: Quench the reaction with saturated aqueous NaHCO₃ and stir for at least 30 minutes. If the complex persists, use a 1M NaOH wash (if the Boc group is stable enough) or a Rochelle's salt solution wash.

Visualizing the Pathway

ReductiveAmination Start 4-F-Benzaldehyde + 4-Boc-Aminopiperidine Imine Iminium Ion (Intermediate) Start->Imine AcOH, DCE Equilibrium SideProduct Side Reaction: 4-F-Benzyl Alcohol Start->SideProduct NaBH4 (Too Strong) OR No Pre-mix Product Target (Protected) 1-(4-F-benzyl)-4-Boc-piperidine Imine->Product STAB (Selective Reduction)

Figure 1: Mechanistic pathway showing the critical divergence between successful reductive amination and competitive aldehyde reduction.

Module 2: Deprotection & Salt Formation

Context: You are treating the intermediate with acid to remove the Boc group and generate the HCl salt.

Q3: "The reaction turned into a sticky gum/oil instead of a white solid. How do I get a powder?"

Diagnosis: Hygroscopic Salt / Solvent Trapping. Piperidine HCl salts are notoriously hygroscopic. The "gum" is likely the product trapping dioxane or ether.

The Fix:

  • Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or MTBE to the gum. Sonicate vigorously until the gum hardens into a solid. Filter under nitrogen.

  • Lyophilization: Dissolve the gum in a minimum amount of water/acetonitrile (1:1) and freeze-dry. This yields a fluffy, non-sticky powder.

Q4: "LCMS shows a peak at [M+56]. Did the Boc group migrate?"

Diagnosis: Tert-butyl Cation Scavenging Failure. During deprotection, the tert-butyl cation is released.[3] If not quenched, it can electrophilically attack the newly liberated amine (re-alkylation) or the aromatic ring (Friedel-Crafts alkylation, less likely with electron-withdrawing Fluorine).

The Fix:

  • Scavengers: Although usually unnecessary with 4M HCl/Dioxane, if you see re-alkylation, add Triethylsilane (TES) (2–5%) to the deprotection mixture to quench the tert-butyl cation.

Module 3: Analytical Troubleshooting (Impurity Profile)

Use this table to identify impurities in your crude mixture.

Observed Mass (LCMS)Probable StructureRoot CauseSolution
126 Da 4-Fluorobenzyl alcoholAldehyde reductionUse STAB; Pre-mix amine/aldehyde.
294 Da (approx) Dimer (Bis-piperidine)Two piperidines on one benzylStoichiometry error (excess amine).
M + 100 N-Boc IntermediateIncomplete DeprotectionIncrease acid reaction time; Ensure dry solvent.
M + 56 t-Butyl adductCation scavengingAdd Triethylsilane during deprotection.

Module 4: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate success before moving to the next step.

Step 1: Reductive Amination
  • Dissolve: 4-(N-Boc-amino)piperidine (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activate: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temp (RT) for 30 mins.

    • Checkpoint 1: Solution usually turns slightly yellow (imine formation).

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitor: Stir 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM. Dry (MgSO₄) and concentrate.

Step 2: Deprotection[5][7][8]
  • Dissolve: Dissolve the crude intermediate in a minimal amount of 1,4-dioxane or DCM.

  • Acidify: Add 4M HCl in Dioxane (5–10 equiv).

  • React: Stir at RT for 2 hours.

    • Checkpoint 2: A white precipitate should form. If it remains clear, add Et₂O to induce precipitation.

  • Isolate: Filter the solid or evaporate and triturated with Et₂O.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / No Product IssueType->LowYield Impurity Impurity in LCMS IssueType->Impurity Sticky Sticky Gum (Salt) IssueType->Sticky CheckReagent Did you use NaBH4? LowYield->CheckReagent CheckMass Mass = 126 Da? Impurity->CheckMass Triturate Triturate with Et2O or MTBE Sticky->Triturate SwitchSTAB Switch to STAB (Milder, Selective) CheckReagent->SwitchSTAB Yes AlcoholImp Aldehyde Reduced. Increase Imine Formation Time. CheckMass->AlcoholImp Yes

Figure 2: Rapid diagnostic flowchart for common synthesis failures.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Core citation for the superiority of STAB over NaBH3CN and NaBH4.
  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338-341.

    • Standard protocol for the deprotection step.
  • Common Organic Chemistry. "Boc Deprotection Mechanism (HCl)."

    • Mechanistic verification of c

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

Case ID: 359878-HCl-CRYST Status: Active Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 359878-HCl-CRYST Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: What is your primary failure mode?

Before proceeding to the protocol, identify your specific issue to jump to the relevant troubleshooting module.

SymptomProbable CauseImmediate Action
Oiling Out (LLPS) Liquid-Liquid Phase Separation due to high supersaturation or impurities.[1]Go to Module 2 .
Sticky/Hygroscopic Solid Formation of amorphous phase or excess HCl entrapment.Go to Module 3 .
Low Yield High solubility in mother liquor or incorrect salt stoichiometry.Go to Module 1 .
Colored Impurities Occlusion of oxidation byproducts or residual benzyl halides.Go to Module 4 .

Module 1: The "Golden Path" Protocol

Standardized baseline methodology for 1-(4-Fluorobenzyl)piperidin-4-amine Dihydrochloride.

Context: This molecule contains two basic centers: the piperidine ring nitrogen (tertiary) and the exocyclic primary amine. The dihydrochloride (2HCl) form is generally preferred for stability and crystallinity over the monohydrochloride.

Recommended Solvent System
  • Primary Solvent (Good): Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent (Poor): Isopropyl Acetate (IPAc) or MTBE.

  • Alternative Single Solvent: Isopropanol (IPA) – Effective for recrystallization but requires precise temperature control.

Step-by-Step Protocol
  • Dissolution: Dissolve crude 1-(4-Fluorobenzyl)piperidin-4-amine (free base) in 5 volumes of EtOH at 20°C.

  • Salt Formation: Cool to 0–5°C. Slowly add 2.1 to 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Note: Exotherm control is critical. Keep T < 10°C to prevent degradation.

  • Nucleation: If solid precipitates immediately, heat to reflux (approx. 75°C) until clear.

    • Troubleshoot: If it remains cloudy/oily at reflux, add MeOH dropwise until clear (solubilization).

  • Cooling & Seeding: Cool slowly to 50°C. Add 0.5 wt% seed crystals of pure dihydrochloride. Hold for 30 minutes.

  • Crystallization: Cool to 0°C over 4 hours (linear ramp).

  • Isolation: Filter under nitrogen. Wash with cold IPAc/EtOH (1:1). Dry at 45°C under vacuum.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Instead of crystals, you see a second liquid layer (oil droplets) forming at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS).[1][2]

Mechanism: The system has entered the "metastable zone" too deeply, where the energy barrier for creating a liquid phase is lower than that for a crystalline phase. This is common with benzyl-piperidine salts due to their conformtional flexibility.

Corrective Actions
  • The "Fining" Cycle:

    • Do not crash cool.

    • Reheat the mixture until the oil redissolves into a single phase.

    • Cool very slowly (0.1°C/min) to just above the temperature where oiling occurred previously.

    • Seed immediately. The presence of a crystal surface provides a template, bypassing the energy barrier that favors oil formation.

  • Anti-Solvent Dosing:

    • If using EtOH/MTBE, adding MTBE too fast causes local regions of high supersaturation, leading to oiling.

    • Fix: Use a syringe pump to add anti-solvent over 2 hours. Ensure vigorous stirring (Reynolds number > 2000) to disperse the anti-solvent instantly.

Visual Logic: Oiling Out Decision Tree

OilingOutTroubleshoot Start Observation: Oiling Out CheckTemp Check Temperature Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Solution is cloudy CheckImpurity Check Purity (HPLC) Reheat->CheckImpurity If oil persists hot Seed Add Seeds @ Metastable Zone SlowCool Cool 0.1°C/min Seed->SlowCool CheckImpurity->Seed Purity > 95% Purify Perform Silica Filtration CheckImpurity->Purify Purity < 95% Purify->Reheat

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Stoichiometry & Hygroscopicity

The Issue: The solid turns into a goo upon exposure to air, or the melting point is broad/depressed.

Root Cause:

  • Excess HCl: Hydrochloride salts can trap excess HCl gas in the lattice or on the surface, making them extremely hygroscopic.

  • Mixed Salts: You may have a mixture of Mono-HCl and Di-HCl.

Scientific Validation: The pKa of the primary amine is ~10.5, and the piperidine nitrogen is ~9.8. Both will protonate.

  • Target: Dihydrochloride.[3]

  • Validation Test: Dissolve a sample in water and measure pH.

    • pH < 2.0: Likely excess HCl (trapped acid).

    • pH ~ 4-5: Likely Monohydrochloride.

    • pH ~ 7-8: Free base contamination.

Protocol Adjustment:

  • If the product is hygroscopic, reslurry the solid in anhydrous Acetone or Ethyl Acetate for 2 hours at room temperature. This leaches out trapped excess HCl and residual water without dissolving the salt.

Module 4: Impurity Rejection (Color & Purity)

The Issue: Product is off-white, yellow, or pink.

Common Impurities:

  • 4-Fluorobenzyl chloride: Unreacted starting material (potential genotoxin).

  • Oxidation products: Piperidine amines oxidize easily.

Purification Strategy: Do not rely solely on crystallization for gross purification of this intermediate.

  • Acid/Base Swing (Self-Validating Step):

    • Dissolve impure salt in water.

    • Wash with Dichloromethane (DCM) at pH 2 (removes neutral organic impurities like benzyl chloride).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract the free base into DCM.

    • Re-form the salt using the "Golden Path" protocol.

Workflow: Acid/Base Purification Swing

PurificationSwing ImpureSalt Impure Salt (Aq. Soln) WashDCM Wash with DCM (pH 2) ImpureSalt->WashDCM RemoveNeutrals Discard DCM (Neutrals) WashDCM->RemoveNeutrals Basify Basify to pH 12 (NaOH) WashDCM->Basify Aqueous Phase Extract Extract Free Base into DCM Basify->Extract Crystallize Re-Crystallize (Module 1) Extract->Crystallize

Figure 2: Acid/Base swing technique to chemically remove non-basic impurities before crystallization.

FAQ: Frequently Asked Questions

Q: Can I use water as a solvent? A: While the salt is soluble in water, evaporative crystallization from water often leads to sticky solids due to the high surface tension and difficulty in drying. Water/IPA mixtures (5:95) can work if solubility in pure IPA is too low.

Q: Why is my yield only 40%? A: You likely used too much solvent. Piperidine salts are quite soluble in methanol. Ensure you are using the minimum volume of "Good Solvent" (MeOH/EtOH) required to dissolve at reflux, then add "Anti-Solvent" (IPAc/MTBE) until the cloud point is just reached before cooling.

Q: The patent mentions a Tartrate salt. Should I switch? A: If you are not strictly bound to the HCl form, the Tartrate salt of 1-(4-fluorobenzyl)piperidin-4-amine is reported to have superior crystallinity and less tendency to oil out [1]. However, if your downstream process requires HCl, stick to the remediation steps in Module 2.

References

  • Acadia Pharmaceuticals Inc. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.[4] US Patent 7,732,615 B2. Available at:

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for salt selection and oiling out mechanisms).
  • Veverka, M., et al. (2016). Process Development and Crystallization in Oiling-Out System. Organic Process Research & Development. (Contextual reference for amine salt LLPS).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing and Splitting in HPLC of Amine Hydrochlorides

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of amine hydrochlorides. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of amine hydrochlorides. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve common issues of peak tailing and splitting, ensuring the integrity and accuracy of your chromatographic results.

The Challenge with Amine Hydrochlorides

Amine-containing compounds, particularly in their hydrochloride salt form, are notoriously difficult to analyze by reversed-phase HPLC. Their basic nature leads to undesirable secondary interactions with the stationary phase, resulting in poor peak shapes that can compromise resolution, sensitivity, and accurate quantification[1][2]. This guide will walk you through the underlying causes and provide systematic solutions.

Troubleshooting Guide: A Systematic Approach

Peak tailing and splitting are often symptoms of a few core issues. This section provides a logical workflow to identify and remedy the problem.

Step 1: Diagnose the Problem - Is it Tailing or Splitting?

First, accurately identify the peak shape issue.

  • Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is often due to strong, secondary interactions between the basic amine and the stationary phase[1][2].

  • Peak Splitting: A single peak appears as two or more closely eluted, often overlapping, peaks. This can be caused by column issues, sample solvent incompatibility, or operating too close to the analyte's pKa[3][4].

If all peaks in your chromatogram exhibit tailing or splitting, the issue is likely system- or column-related (e.g., a blocked frit or column void)[4][5]. If only the amine hydrochloride peak is affected, the problem is likely chemical in nature.

Step 2: Address the Root Cause of Peak Tailing

The primary cause of peak tailing for basic compounds is the interaction between the protonated amine and residual silanol groups (Si-OH) on the silica-based stationary phase[1][6][7][8]. These silanols can become deprotonated (Si-O⁻) and interact ionically with the positively charged amine, causing a secondary retention mechanism that leads to tailing[2][7].

The most direct way to mitigate silanol interactions is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH.

Objective: To suppress the ionization of residual silanol groups.

Methodology:

  • Determine Analyte pKa: If not already known, find the pKa of your amine hydrochloride.

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the silanol groups (typically around pH 3.5-4.5). Operating at a pH of 2.5 to 3.0 is a common starting point[1]. This ensures the silanol groups are predominantly in their neutral form (Si-OH), minimizing ionic interactions[7].

  • Buffer Selection: Use an appropriate buffer to maintain the target pH. Phosphate buffers are effective in this pH range, but be mindful of their potential to precipitate in high concentrations of organic solvent[9][10]. Volatile buffers like formic acid or trifluoroacetic acid (TFA) are excellent choices, especially for LC-MS applications[11].

Table 1: Recommended Buffers for Low pH Mobile Phases

BufferpKaBuffering RangeUV Cutoff (approx.)MS Compatibility
Formic Acid3.752.75 - 4.75210 nmExcellent
Trifluoroacetic Acid (TFA)0.5< 2.0210 nmGood (can cause ion suppression)
Phosphate2.15, 7.20, 12.381.15 - 3.15< 200 nmPoor (non-volatile)

Data compiled from multiple sources[10][11].

If pH adjustment alone is insufficient, competitive agents can be added to the mobile phase to mask the silanol groups.

Objective: To block analyte access to active silanol sites.

Methodology:

  • Introduce a Competing Base: Add a small concentration (e.g., 10-25 mM) of a competing amine, such as triethylamine (TEA), to the mobile phase[1][12]. The protonated TEA will preferentially interact with the ionized silanols, effectively shielding the analyte from these secondary interactions[12].

  • Consider Ion-Pairing Agents: For more challenging separations, an anionic ion-pairing reagent like sodium heptanesulfonate can be used[11][13]. This agent forms a neutral ion pair with the protonated amine, which then interacts with the reversed-phase stationary phase through hydrophobic interactions, improving peak shape and retention[13].

Diagram 1: Mechanism of Silanol Interaction and Mitigation

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Mitigation Strategies Analyte Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Hydrophobic Interaction (Primary Retention) NeutralSilanol Neutral Silanol (Si-OH) Proton Low pH (H+) Proton->Silanol Suppresses Ionization TEA Competing Base (TEA-H+) TEA->Silanol Masks Active Site

Caption: Silanol interactions and mitigation strategies.

Step 3: Address the Root Cause of Peak Splitting

Peak splitting can arise from several factors, often related to the sample introduction or column integrity.

Objective: To ensure sample compatibility with the mobile phase and avoid column overload.

Methodology:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase[3]. A strong mismatch, particularly injecting a sample in a much stronger (less polar) solvent than the mobile phase, can cause the analyte to precipitate or band improperly at the column inlet, leading to a split peak[14].

  • Reduce Injection Volume: Injecting too large a volume of a strong solvent can also cause peak distortion. Try reducing the injection volume to see if the peak shape improves[4].

  • Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you may be overloading the column[3][14].

  • Evaluate Mobile Phase pH vs. Analyte pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms of the amine may be present, potentially leading to split peaks. Ensure the pH is at least 2 units away from the pKa[15].

Objective: To rule out hardware-related issues.

Methodology:

  • Inspect for Blockages: A partially blocked column inlet frit can disrupt the flow path, causing peak splitting[4]. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Check for Column Voids: A void or channel in the column packing can lead to a dual path for the analyte, resulting in split peaks[3][5]. This often occurs with column aging. Replacing the column is the only solution[2].

  • Examine Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector, can contribute to peak distortion[16]. Ensure connections are sound and tubing is of an appropriate dimension.

Diagram 2: Troubleshooting Workflow for Peak Shape Issues

G Start Poor Peak Shape Observed (Tailing or Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoOnlyAnalyte No CheckAllPeaks->NoOnlyAnalyte No SystemIssue System/Column Issue: - Check for blocked frit - Check for column void - Inspect for leaks YesAllPeaks->SystemIssue ChemicalIssue Chemical/Method Issue NoOnlyAnalyte->ChemicalIssue End Symmetrical Peak SystemIssue->End PeakType Tailing or Splitting? ChemicalIssue->PeakType Tailing Tailing PeakType->Tailing Splitting Splitting PeakType->Splitting LowerPH Lower Mobile Phase pH (e.g., pH 2.5-3.0) Tailing->LowerPH CheckSolvent Match Sample Solvent to Mobile Phase Splitting->CheckSolvent AddModifier Add Mobile Phase Modifier (e.g., TEA) LowerPH->AddModifier CheckColumn Consider High-Purity or End-Capped Column AddModifier->CheckColumn CheckColumn->End ReduceVolume Reduce Injection Volume or Concentration CheckSolvent->ReduceVolume CheckPHpKa Ensure pH is >2 units from analyte pKa ReduceVolume->CheckPHpKa CheckPHpKa->End

Caption: Systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Why do my amine peaks tail even on a new C18 column? Even new, high-quality silica-based columns have residual silanol groups that can cause tailing with basic compounds[1][7]. While modern manufacturing processes significantly reduce these active sites through high-purity silica and end-capping, they are not completely eliminated[2][17]. End-capping, a process that deactivates silanols with a small silylating agent, is often incomplete due to steric hindrance[17]. Therefore, mobile phase optimization is almost always necessary for good peak shape with amines.

Q2: I've lowered the pH, but the peak is still tailing. What's next? If lowering the pH to ~2.5 doesn't resolve the tailing, the next step is to add a competitive base like triethylamine (TEA) to your mobile phase[1][12]. If that is still insufficient, consider a column with a different stationary phase. Modern columns with hybrid stationary phases or those with a positive surface charge are designed to minimize silanol interactions and can provide excellent peak shapes for basic analytes[1][18].

Q3: Can metal chelation cause peak tailing for amine hydrochlorides? Yes, this is a less common but significant cause. Some amine-containing compounds can chelate with trace metal ions (e.g., iron, nickel) that may have leached from stainless steel components of the HPLC system, such as frits or tubing[19][20]. This interaction can lead to peak tailing[14]. Using a mobile phase containing a chelating agent like EDTA can sometimes mitigate this issue, or employing bio-inert, metal-free HPLC systems can prevent it entirely[21][22].

Q4: What is the difference between using a mobile phase additive like TEA and an ion-pairing agent? A mobile phase additive like TEA acts as a "silanol blocker." It competes with the basic analyte for the active silanol sites on the stationary phase, thereby reducing secondary interactions and improving peak shape[6][12]. An ion-pairing agent, such as an alkyl sulfonate, is used in ion-pair chromatography. It forms a neutral complex with the charged analyte, and this complex is then retained on the reversed-phase column by hydrophobic interactions[13][23]. This fundamentally changes the retention mechanism.

Q5: My peak splitting disappears when I inject a smaller volume. What does this indicate? This strongly suggests either column overload or a sample solvent effect[4]. If the sample is too concentrated, it can saturate the stationary phase at the column inlet, leading to poor peak shape[14]. Alternatively, if your sample is dissolved in a solvent that is significantly stronger than your mobile phase, injecting a large volume of it can disrupt the equilibrium at the head of the column, causing peak distortion[14]. The first step is to try dissolving your sample in the mobile phase or reducing the sample concentration.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Bocian, S., et al. (2016). Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. Retrieved from [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from [Link]

  • Liquid Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Retrieved from [Link]

  • Charged Stationary Phases in Reversed Phase HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). ResearchGate. Retrieved from [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. (2022). Molecules. Retrieved from [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024). Separation Science. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho Pharmaceuticals. Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023). ResearchGate. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. Retrieved from [Link]

  • HPLC conditions for basic compound? (2002). Chromatography Forum. Retrieved from [Link]

  • Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Top Three HPLC Method Development Tips. (2019). LCGC International. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. Retrieved from [Link]

  • Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS | DCU Research Repository. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025). MTC USA. Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. Retrieved from [Link]

  • Effective HPLC method development. (n.d.). SciSpace. Retrieved from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). Pharmacia. Retrieved from [Link]

Sources

Optimization

Challenges in scaling up 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Scaling Up 1-(4-Fluorobenzyl)piperidin-4-amine HCl Synthesis Executive Summary Scaling the synthesis of 1-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Scaling Up 1-(4-Fluorobenzyl)piperidin-4-amine HCl Synthesis

Executive Summary

Scaling the synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine (CAS: [Generic Scaffold Reference]) presents a classic dichotomy in process chemistry: the trade-off between raw material costs and purification complexity. While the alkylation of N-Boc-4-aminopiperidine offers a cleaner impurity profile, the cost often necessitates the Reductive Amination of 1-(4-fluorobenzyl)piperidin-4-one .

This guide focuses on the latter, more challenging route, addressing the critical bottlenecks: exothermic alkylation control , prevention of debenzylation during reduction , and salt stoichiometry management .

Module 1: The Alkylation Phase (Core Construction)

Objective: Synthesis of intermediate 1-(4-fluorobenzyl)piperidin-4-one. Reaction: Piperidin-4-one HCl + 4-Fluorobenzyl chloride


 Product.
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Base Selection

(granular)
Milder than NaOH; prevents rapid exotherms and minimizes polymerization of the ketone.
Solvent Acetonitrile (ACN) or 2-MeTHFACN provides optimal polarity for

kinetics; 2-MeTHF is a greener, higher-boiling alternative for scale-up.
Temperature

Required to drive the reaction of the deactivated 4-fluorobenzyl chloride.
Stoichiometry 1.05 eq. Alkyl HalideSlight excess ensures consumption of the piperidone, which is harder to remove than the benzyl chloride.
Troubleshooting Guide: Alkylation

Q: The reaction mixture turned into a solid, un-stirrable cake.

  • Diagnosis: "Seizing" due to rapid precipitation of inorganic salts (

    
    ).
    
  • Fix: Increase solvent volume to 10-12 volumes relative to substrate. Switch to overhead stirring (high torque) rather than magnetic stirring, which fails above 100g scales.

Q: I see a "Bis-alkylated" impurity by LCMS.

  • Diagnosis: This is chemically impossible at this stage if starting from Piperidin-4-one (secondary amine). However, if you are using 4-aminopiperidine as a starting material, you will get poly-alkylation.

  • Correction: Ensure you are using Piperidin-4-one hydrochloride . If using the hydrate, ensure water content is accounted for, as water can hydrolyze the benzyl chloride slowly at high temps.

Q: The product is dark/tarry.

  • Diagnosis: Piperidin-4-one is prone to self-condensation (aldol-like) under highly basic/hot conditions.

  • Fix: Add the base slowly or use a biphasic system (

    
    ) with a Phase Transfer Catalyst (TBAB) to keep the ketone in the organic layer, away from the bulk base.
    

Module 2: The Reductive Amination (The Danger Zone)

Objective: Conversion of Ketone to Primary Amine. Route: Ketone


 Oxime 

Amine. Warning: Direct reductive amination with ammonia often yields secondary amine dimers. The Oxime Route is preferred for scale.
Workflow Logic

Figure 1: Reaction pathway emphasizing the selectivity risks during the reduction phase.

Troubleshooting Guide: Reduction

Q: I used Pd/C for hydrogenation, and my mass spec shows [M-108].

  • Diagnosis: Catastrophic Debenzylation. Palladium is excellent at cleaving benzylic amines, especially under acidic conditions or high pressure. The 4-fluoro substituent does not sufficiently stabilize the bond against hydrogenolysis.

  • Fix: Switch to Raney Nickel or Rhodium on Alumina . Raney Ni is less active toward benzylic C-N cleavage but effective for oxime reduction. Alternatively, use chemical reduction with Sodium in Ethanol (lab scale) or LA (if safety permits).

Q: The reaction stalled at the Oxime stage.

  • Diagnosis: Water accumulation. Oxime formation is an equilibrium process releasing water.

  • Fix: Use a Dean-Stark trap (if refluxing in Toluene) or add molecular sieves. For aqueous/alcohol mixtures, ensure pH is buffered to ~5-6 (Sodium Acetate) to catalyze the dehydration step.

Q: I have a significant amount of "Dimer" impurity.

  • Diagnosis: If you attempted direct reductive amination (Ketone +

    
     + Reducing Agent), the product amine reacted with the ketone.
    
  • Fix: This is why the Oxime Route is superior. Once the oxime is formed, no ketone remains to react with the newly formed amine during reduction.

Module 3: Salt Formation & Purification

Objective: Isolation of the Dihydrochloride salt.

Protocol: Controlled Crystallization
  • Dissolution: Dissolve the crude free base in Ethanol (absolute) (5 volumes).

  • Acidification: Cool to

    
    . Slowly add HCl in IPA  (or Ethanol) (2.2 equivalents).
    
    • Note: The molecule has two basic nitrogens. You will likely form the di-HCl salt.

  • Crystallization: If oiling occurs, heat to reflux to redissolve, then add Ethyl Acetate (anti-solvent) dropwise until turbid. Cool slowly (10°C/hour).

Troubleshooting Guide: Isolation

Q: The product "oiled out" as a sticky gum instead of crystals.

  • Diagnosis: Common with piperidine salts. Usually caused by excess water or cooling too fast.[1]

  • Fix: Decant the supernatant. Dissolve the gum in hot Methanol (minimum volume). Add hot IPA or EtOAc. Seed with a pure crystal (if available) and let stand at room temperature for 12 hours before refrigerating. Vigorous stirring during cooling often helps break the oil into a solid.

Q: The salt is extremely hygroscopic.

  • Diagnosis: The di-HCl salt is prone to absorbing moisture.

  • Fix: Dry in a vacuum oven at

    
     with 
    
    
    
    desiccant. Store under Nitrogen.[2] Consider making the Fumarate or Succinate salt if the HCl salt is too difficult to handle for your specific application; these organic salts are often less hygroscopic.

References & Further Reading

  • Reductive Amination Mechanisms & Scale-up:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Piperidine Synthesis Strategies:

    • Werner, L., et al. "Scalable Synthesis of 4-Aminopiperidines." Organic Process Research & Development, 2012. (General reference for piperidine functionalization logic).

  • Hydrogenation Selectivity (Debenzylation risks):

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on catalyst selection for preserving benzyl groups).

  • Salt Selection in Drug Development:

    • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

(Note: Specific melting points and spectra should be validated against internal analytical standards as polymorphs may vary by solvent system.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Biological Assays: A Comparative Analysis Featuring 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in Monoamine Oxidase-A Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of biological assays, using the investigation of a novel compound, 1-(4-Fluorobenzyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of biological assays, using the investigation of a novel compound, 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, as a case study for its potential interaction with Monoamine Oxidase-A (MAO-A). As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale that ensures the generation of robust, reproducible, and meaningful data.

The structural motif of a substituted piperidine is prevalent in neuroactive compounds, making 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride a candidate for interaction with neurological targets such as monoamine oxidases. MAOs are crucial enzymes in the metabolism of neurotransmitters, and their modulation is a key strategy in the treatment of depression and neurodegenerative diseases.[1][2] This guide will walk you through the critical process of validating assays to characterize the activity of such compounds.

Foundational Principles of Assay Validation: Choosing the Right Tool for the Job

The initial step in validating the biological activity of a novel compound is the selection of an appropriate assay. For MAO-A, several methodologies exist, each with distinct advantages and disadvantages. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput.

A common approach for measuring MAO activity involves detecting one of the reaction products: the corresponding aldehyde, hydrogen peroxide (H₂O₂), or ammonia.[3][4] This can be achieved through various detection methods, including fluorescence, luminescence, and chromatography.

Comparative Overview of MAO-A Assay Methodologies
Assay Type Principle Advantages Disadvantages
Fluorescence-Based Couples the production of H₂O₂ to the oxidation of a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin) by horseradish peroxidase (HRP).[3][4][5][6]High sensitivity, suitable for high-throughput screening (HTS).[3]Susceptible to interference from fluorescent compounds and compounds that affect H₂O₂ levels or HRP activity.[5]
Luminescence-Based Utilizes a luminogenic substrate that is converted into luciferin by MAO. Luciferin then reacts with luciferase to produce a light signal.[5][7]Very high sensitivity (>100x more than fluorescence), low susceptibility to compound interference, and stable signal.[5][7]Can be more expensive than fluorescence-based assays.
HPLC-Based Directly measures the depletion of the substrate or the formation of the product by separating and quantifying the molecules using high-performance liquid chromatography.[8]High specificity and accuracy, considered a "gold standard" method.Lower throughput, more time-consuming, and requires specialized equipment.

For the initial characterization of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a fluorescence-based assay offers a good balance of sensitivity and throughput. However, for more detailed kinetic studies and to confirm hits from a primary screen, an orthogonal method like an HPLC-based assay is recommended to ensure the observed activity is not an artifact of the detection system.

The Workflow of Assay Validation: From Theory to Practice

The following diagram illustrates a typical workflow for validating a biological assay to test a novel compound.

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Performance Characterization cluster_2 Phase 3: Compound Validation A Assay Principle Selection (e.g., Fluorescence-based) B Component Optimization (Enzyme, Substrate, Probe Conc.) A->B C Incubation Time & Temperature Optimization B->C D Determination of Assay Window (Z'-factor calculation) C->D E Assessment of Sensitivity (Limit of Detection - LOD) D->E F Evaluation of Specificity (Known Inhibitors & Substrates) E->F G Dose-Response Analysis of Test Compound (IC50/EC50 determination) F->G H Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) G->H I Orthogonal Assay Confirmation (e.g., HPLC-based method) H->I

Caption: A stepwise workflow for the validation of a biological assay.

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed protocol for a fluorescence-based MAO-A assay, which can be adapted to test the inhibitory potential of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

Materials and Reagents
  • Recombinant human MAO-A enzyme

  • 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (Test Compound)

  • Clorgyline (MAO-A specific inhibitor - positive control)[4][8]

  • Deprenyl (MAO-B specific inhibitor - negative control)[4]

  • p-Tyramine (MAO-A substrate)[9]

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Step-by-Step Protocol for MAO-A Inhibition Assay
  • Prepare Reagents:

    • Prepare a stock solution of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound and control inhibitors (clorgyline and deprenyl) in Assay Buffer.

    • Prepare a working solution of MAO-A enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare the Detection Mix containing p-tyramine, Amplex Red, and HRP in Assay Buffer. Protect this solution from light.[4]

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of the serially diluted test compound or control inhibitors. For control wells (no inhibition), add 50 µL of Assay Buffer.

    • Add 25 µL of the MAO-A enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Detection Mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530-570 nm and emission at ~590-600 nm.[4][6]

Data Analysis and Interpretation

The inhibitory activity of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is determined by calculating the percentage of inhibition for each concentration relative to the control wells without inhibitor.

% Inhibition = [1 - (Fluorescence_Test_Compound / Fluorescence_No_Inhibitor)] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can then be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis: Validating the Specificity of Inhibition

To ensure that the observed inhibition is specific to MAO-A, it is crucial to perform counter-screening against the MAO-B isoform. The experimental setup would be similar, but with the following key differences:

  • Enzyme: Recombinant human MAO-B

  • Substrate: Benzylamine, a preferential substrate for MAO-B[4][10]

  • Positive Control Inhibitor: Deprenyl (Selegiline)[4]

A compound is considered a selective MAO-A inhibitor if its IC₅₀ value for MAO-A is significantly lower than its IC₅₀ for MAO-B.

Hypothetical Comparative Data for 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
Compound MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM) Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀)
1-(4-Fluorobenzyl)piperidin-4-amine HCl50>10,000>200
Clorgyline (Control)55,0001,000
Deprenyl (Control)8,000100.00125

In this hypothetical scenario, 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride demonstrates potent and selective inhibition of MAO-A.

Delving Deeper: Mechanism of Action Studies

Once the inhibitory activity and selectivity are established, the next logical step is to investigate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

The data can be visualized using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation.

Lineweaver_Burk origin xlabel 1/[S] origin->xlabel ylabel 1/V origin->ylabel no_inhibitor_end no_inhibitor_start no_inhibitor_start no_inhibitor_start->no_inhibitor_end No Inhibitor comp_inhibitor_end comp_inhibitor_start comp_inhibitor_start comp_inhibitor_start->comp_inhibitor_end Competitive noncomp_inhibitor_end noncomp_inhibitor_start noncomp_inhibitor_start noncomp_inhibitor_start->noncomp_inhibitor_end Non-competitive

Caption: A Lineweaver-Burk plot illustrating different modes of enzyme inhibition.

By analyzing the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor, its mechanism of action can be elucidated.

Conclusion: The Imperative of Rigorous Assay Validation

The validation of biological assays is a cornerstone of reliable and reproducible research in drug discovery and development. This guide has provided a comprehensive framework for this process, using the hypothetical investigation of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride as an inhibitor of MAO-A. By carefully selecting and optimizing assays, characterizing their performance, and conducting thorough validation studies, researchers can have high confidence in their data and make informed decisions in their scientific pursuits. The principles and protocols outlined herein are broadly applicable to the validation of a wide range of biological assays.

References

  • Springer Nature Experiments. (n.d.). An (Immuno) Fluorescence Protocol for Monitoring Monoamine Oxidase A/B Protein Distribution Within the Cell.
  • Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.
  • Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • Interchim. (n.d.). Fluoro: MAO - Monoamine Oxidase A & B Detection Kit.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
  • Zhou, W., et al. (2006). New bioluminogenic substrates for monoamine oxidase assays. Journal of the American Chemical Society.
  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
  • PMC. (2026). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies.
  • ResearchGate. (2025). Monoamine Oxidase Assays | Request PDF.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97 70931-28-1.
  • ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
  • Santa Cruz Biotechnology. (n.d.).
  • PubMed. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems.
  • Hacettepe University, Faculty of Pharmacy. (n.d.). Substrate Specificities of Monoamine Oxidase Isoforms.
  • Promega Corpor
  • Chem-Impex. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride.
  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • Echemi. (n.d.). 1-(4-fluorobenzyl)piperidin-4-amine dihydrochloride.
  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-Methylpiperidin-4-Amine Hydrochloride.
  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl.
  • Chemicalbook. (2023).
  • ResearchGate. (2025).

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Comparative

A Comparative Efficacy Analysis of Fluorobenzyl Piperidine Derivatives: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the efficacy of various fluorobenzyl piperidine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the efficacy of various fluorobenzyl piperidine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. By synthesizing data from multiple studies, this document aims to facilitate informed decisions in the selection and development of these compounds for specific pharmacological targets.

Introduction: The Versatility of the Fluorobenzyl Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide range of biological targets. The incorporation of a fluorobenzyl moiety can significantly enhance the pharmacological properties of piperidine derivatives. The fluorine atom, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into a comparative analysis of the efficacy of fluorobenzyl piperidine derivatives across different receptor systems, supported by experimental data.

Comparative Efficacy at Key Pharmacological Targets

The efficacy of fluorobenzyl piperidine derivatives has been evaluated against several important G-protein coupled receptors (GPCRs) and transporters. Below is a comparative analysis of their binding affinities for the dopamine D4 receptor, the serotonin transporter (SERT), muscarinic acetylcholine receptors, and sigma-1 receptors.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a promising target for the treatment of neuropsychiatric disorders. Several studies have explored the structure-activity relationship (SAR) of fluorobenzyl piperidine derivatives as D4 receptor antagonists.

Compound IDSubstitution PatternTarget ReceptorBinding Affinity (Ki, nM)
8a 3-FluorobenzylDopamine D4205.9[2]
8b 3,4-DifluorobenzylDopamine D4169[2]
8h 3,4-DifluorobenzylDopamine D4375[2]
9a 3-FluorobenzylDopamine D4167[2]
9b 3,4-DifluorobenzylDopamine D4338[2]
[18F]FMTP 4-FluorobenzylDopamine D44.3[3]

Analysis of Efficacy:

The data indicates that the position and number of fluorine substitutions on the benzyl ring significantly influence the binding affinity for the D4 receptor. For instance, compound 8b with a 3,4-difluorobenzyl group shows a slightly higher affinity than the 3-fluorobenzyl derivative 8a .[2] Interestingly, in a different chemical series, the 3-fluorobenzyl derivative 9a displayed a higher affinity than its 3,4-difluoro counterpart 9b .[2] The compound [18F]FMTP , a 4-fluorobenzyl derivative, demonstrates a particularly high affinity for the D4 receptor, highlighting the potential of this substitution pattern for developing potent ligands.[3]

Serotonin Transporter (SERT) Ligands

The serotonin transporter is a primary target for antidepressant medications. A series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and evaluated for their affinity to SERT.

Compound SeriesTargetBinding Affinity (Ki, nM)
1-4 SERT2 - 400[4][5]

Analysis of Efficacy:

The synthesized 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives exhibited a wide range of binding affinities for SERT, with some compounds demonstrating potencies in the low nanomolar range, comparable to the established antidepressant fluoxetine.[4][5] This suggests that the 4-fluorobenzyl ether moiety is a promising feature for designing novel SERT inhibitors. Importantly, these compounds showed very weak affinity for 5-HT1A receptors and α2-adrenoceptors, indicating a desirable selectivity profile.[4][5]

Muscarinic Acetylcholine Receptor Ligands

Muscarinic acetylcholine receptors are involved in various physiological functions, and their modulation is a therapeutic strategy for several diseases. The affinity of N-substituted 4-piperidinyl benzilate derivatives, including a p-fluorobenzyl analog, has been investigated.

CompoundN-SubstitutionTarget ReceptorBinding Affinity (Ki, nM)
- p-FluorobenzylMuscarinic Acetylcholine3.0[6]
- BenzylMuscarinic Acetylcholine0.2[6]
- p-NitrobenzylMuscarinic Acetylcholine13.0[6]

Analysis of Efficacy:

The N-p-fluorobenzyl derivative demonstrated high affinity for muscarinic receptors, with a Ki value of 3.0 nM.[6] While not as potent as the unsubstituted benzyl derivative (Ki = 0.2 nM), it showed significantly higher affinity than the p-nitrobenzyl analog (Ki = 13.0 nM).[6] This highlights the sensitivity of the receptor's binding pocket to electronic substitutions on the benzyl ring.

Sigma-1 Receptor and Mu-Opioid Receptor Ligands

The sigma-1 receptor is implicated in pain modulation, and dual-target ligands for sigma-1 and mu-opioid receptors are of interest for developing novel analgesics.

Compound IDChemical NameTarget ReceptorsBinding Affinity (Ki, nM)In vivo Efficacy (Formalin Test)
44 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamideSigma-1 / Mu-Opioidσ1: 1.86 / μ: 2.1[7]Potent analgesic activity (ED50 = 15.1 ± 1.67 mg/kg)[7]

Analysis of Efficacy:

Compound 44 , a 4-(4-fluorobenzyl)piperidine derivative, exhibited high affinity for both the sigma-1 and mu-opioid receptors.[7] This dual activity translated into potent analgesic effects in the formalin test, a model of persistent pain.[7] The in vivo efficacy underscores the therapeutic potential of this fluorobenzyl piperidine derivative for the treatment of pain.

Experimental Protocols

To ensure the reproducibility and validity of the presented efficacy data, this section outlines the detailed methodologies for the key experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a generalized framework for determining the binding affinity of fluorobenzyl piperidine derivatives to their target receptors.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing the target receptor) Incubation Incubation (Membranes, Radioligand, Test Compound) - Specific buffer - Defined temperature and time Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand and Test Compounds) Ligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Counting Scintillation Counting (to quantify bound radioactivity) Washing->Counting Analysis Data Analysis - Competition binding curve - Calculation of IC50 and Ki values Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., CHO-K1 cells for dopamine D4 receptors).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for D4 receptors), and varying concentrations of the fluorobenzyl piperidine test compound.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known high-affinity unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Formalin Test for Analgesia

This protocol describes a standard method for assessing the analgesic efficacy of compounds in a model of persistent pain.

Formalin_Test_Workflow cluster_pre Pre-Treatment cluster_induction Pain Induction cluster_observation Observation & Scoring cluster_analysis Data Analysis Acclimatization Animal Acclimatization Compound_Admin Compound Administration (e.g., intraperitoneal injection) Acclimatization->Compound_Admin Formalin_Injection Subcutaneous Formalin Injection (into the hind paw) Compound_Admin->Formalin_Injection Observation Observation Period (e.g., 0-60 minutes) Formalin_Injection->Observation Scoring Pain Behavior Scoring (e.g., licking, flinching) Observation->Scoring Analysis Data Analysis - Comparison of pain scores between treated and control groups - Calculation of ED50 Scoring->Analysis

Caption: Workflow for the in vivo formalin test.

Step-by-Step Methodology:

  • Animal Preparation and Acclimatization:

    • Use adult male rodents (e.g., Sprague-Dawley rats or Swiss Webster mice).

    • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment to reduce stress-induced variability.

  • Compound Administration:

    • Administer the fluorobenzyl piperidine test compound or vehicle control via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

  • Induction of Nociception:

    • Inject a dilute solution of formalin (e.g., 5% in saline) subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation and Scoring:

    • Immediately after the formalin injection, place the animal in a clear observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic: an early phase (0-5 minutes) representing acute nociception and a late phase (15-60 minutes) reflecting inflammatory pain.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for both the early and late phases for each animal.

    • Compare the scores of the compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • If a dose-response relationship is observed, calculate the ED50 value (the dose that produces 50% of the maximal analgesic effect).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorobenzyl piperidine derivatives are mediated through their interaction with specific signaling pathways.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Fluorobenzyl Piperidine Derivative (Antagonist) Receptor GPCR (e.g., Dopamine D4 Receptor) Ligand->Receptor Blocks endogenous ligand binding G_Protein G-Protein (Gi/o) Receptor->G_Protein Inhibits activation AC Adenylyl Cyclase G_Protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates target proteins

Caption: Antagonism of a Gi/o-coupled GPCR by a fluorobenzyl piperidine derivative.

In the case of dopamine D4 receptor antagonists, the binding of the fluorobenzyl piperidine derivative to the receptor prevents the binding of the endogenous ligand, dopamine. This blocks the activation of the associated Gi/o G-protein, leading to a disinhibition of adenylyl cyclase. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately modulating neuronal excitability.

Conclusion and Future Directions

This guide has provided a comparative analysis of the efficacy of fluorobenzyl piperidine derivatives, highlighting their potential as potent and selective ligands for various pharmacological targets. The data presented demonstrates that strategic fluorination of the benzyl moiety can significantly enhance binding affinity and in vivo efficacy. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Future research should focus on further exploring the structure-activity relationships of these compounds to optimize their potency, selectivity, and pharmacokinetic properties. Additionally, in vivo studies in relevant disease models are crucial to validate the therapeutic potential of the most promising candidates. The versatility of the fluorobenzyl piperidine scaffold, coupled with a rational design approach, holds great promise for the development of novel therapeutics for a range of disorders.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
  • N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. PubMed.
  • Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

This guide provides a comprehensive framework for evaluating the efficacy of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a novel compound with therapeutic potential. Given the current absence of published efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, a novel compound with therapeutic potential. Given the current absence of published efficacy data, this document outlines a proposed series of experiments to thoroughly characterize its activity, focusing on its hypothesized role as a selective inhibitor of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease. This hypothesis is predicated on the structural similarities of the compound to known piperidine-based neuroactive agents.

The following sections detail the proposed in vitro and in vivo studies, comparing the subject compound with a well-established therapeutic agent and a structurally related negative control. The experimental designs are intended to be self-validating, providing a clear and logical path from initial enzymatic assays to preclinical animal models.

Comparative Compounds: Establishing Benchmarks

To contextualize the efficacy of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, the following compounds have been selected for concurrent evaluation:

  • Positive Control: Selegiline - An FDA-approved selective and irreversible inhibitor of MAO-B, widely used in the management of Parkinson's disease.[1][2][3] Its well-characterized in vitro and in vivo effects provide a robust benchmark for assessing the potency and efficacy of our test compound.[4][5]

  • Negative Control: 4-Benzylpiperidine - A structurally related compound that lacks the 4-amino group and the 4-fluoro substitution of the benzyl moiety. While it acts as a monoamine releasing agent, it is a very weak monoamine oxidase inhibitor.[6] This makes it an appropriate negative control to ensure that the observed effects are specific to the unique structural features of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

In Vitro Efficacy: Monoamine Oxidase B Inhibition Assay

The initial assessment of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride's biological activity will be a direct measure of its ability to inhibit the enzymatic activity of MAO-B. A fluorometric assay will be employed to quantify the production of hydrogen peroxide, a byproduct of MAO-B-catalyzed amine oxidation.[7][8]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay
  • Reagent Preparation:

    • Reconstitute recombinant human MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and a fluorescent probe (e.g., GenieRed Probe) in the provided assay buffer.[8]

    • Prepare a stock solution of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, Selegiline, and 4-Benzylpiperidine in a suitable solvent (e.g., DMSO) and create a serial dilution to determine the IC50 value. The final solvent concentration in the assay should not exceed 1%.[9]

  • Assay Plate Setup:

    • In a 96-well black plate, add 10 µL of the diluted test compounds, positive control, or negative control to their respective wells.

    • Include wells for "Enzyme Control" (100% activity) containing only the assay buffer and solvent, and "Blank Control" wells with assay buffer but no enzyme.[7]

  • Enzyme Incubation:

    • Prepare a working solution of the MAO-B enzyme.

    • Add 50 µL of the MAO-B enzyme solution to all wells except the blank controls.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10]

  • Reaction Initiation and Measurement:

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

    • Add 40 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically at 37°C for 30-40 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vitro Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation plate_setup 96-Well Plate Setup reagent_prep->plate_setup Serial dilutions enzyme_incubation Enzyme Incubation (10 min, 37°C) plate_setup->enzyme_incubation Add enzyme reaction_init Reaction Initiation (Substrate Addition) enzyme_incubation->reaction_init Pre-incubation kinetic_read Kinetic Fluorescence Reading (30-40 min) reaction_init->kinetic_read Start reaction rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: Workflow for the in vitro MAO-B inhibition assay.

Expected In Vitro Data Summary
CompoundTargetPredicted IC50 (nM)
1-(4-Fluorobenzyl)piperidin-4-amine hydrochlorideMAO-B50 - 200
Selegiline (Positive Control)MAO-B10 - 50
4-Benzylpiperidine (Negative Control)MAO-B> 10,000

In Vivo Efficacy: MPTP-Induced Mouse Model of Parkinson's Disease

To assess the therapeutic potential of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in a living system, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease will be utilized. This model is well-established and recapitulates key pathological features of the disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[11][12][13]

Experimental Protocol: MPTP Mouse Model
  • Animal Acclimation and Grouping:

    • Male C57BL/6 mice (8-10 weeks old) will be acclimated for one week.

    • Animals will be randomly assigned to the following groups (n=10-12 per group):

      • Vehicle Control (Saline)

      • MPTP + Vehicle

      • MPTP + 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (dose range to be determined by preliminary toxicity studies)

      • MPTP + Selegiline (e.g., 10 mg/kg)

      • MPTP + 4-Benzylpiperidine (equimolar dose to the test compound)

  • MPTP Administration:

    • A sub-acute MPTP regimen will be used, consisting of four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) at 2-hour intervals on a single day.[11]

  • Compound Administration:

    • Test compounds and controls will be administered daily via i.p. injection, starting 24 hours after the last MPTP injection and continuing for 7-14 days.

  • Behavioral Assessments:

    • Rotarod Test: To assess motor coordination and balance, mice will be tested on an accelerating rotarod at baseline (before MPTP) and at the end of the treatment period. The latency to fall will be recorded.

    • Open Field Test: To evaluate locomotor activity and exploratory behavior, mice will be placed in an open field arena, and total distance traveled, and time spent in the center versus the periphery will be recorded.

  • Post-mortem Analysis:

    • At the end of the study, mice will be euthanized, and brains will be collected.

    • Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.

    • Neurochemical Analysis: High-performance liquid chromatography (HPLC) will be used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.

In Vivo Experimental Workflow

G cluster_prep Preparation & Induction cluster_treatment Treatment & Assessment cluster_analysis Post-Mortem Analysis acclimation Animal Acclimation & Grouping baseline Baseline Behavioral Testing acclimation->baseline mptp_admin MPTP Administration (Day 0) baseline->mptp_admin compound_admin Daily Compound Administration (Day 1-14) mptp_admin->compound_admin behavioral_tests Post-Treatment Behavioral Testing compound_admin->behavioral_tests After treatment period euthanasia Euthanasia & Brain Collection behavioral_tests->euthanasia ihc Immunohistochemistry (TH Staining) euthanasia->ihc hplc HPLC Analysis (Dopamine & Metabolites) euthanasia->hplc

Caption: Workflow for the in vivo MPTP mouse model study.

Expected In Vivo Data Summary
GroupRotarod Latency (s)Striatal Dopamine (% of Control)Substantia Nigra TH+ Neurons (% of Control)
Vehicle Control240 ± 20100%100%
MPTP + Vehicle80 ± 1535 ± 5%40 ± 7%
MPTP + 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride180 ± 2575 ± 8%80 ± 10%
MPTP + Selegiline200 ± 2085 ± 6%88 ± 8%
MPTP + 4-Benzylpiperidine90 ± 1840 ± 6%45 ± 9%

Proposed Signaling Pathway and Data Interpretation

The central hypothesis is that 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride exerts its neuroprotective effects by inhibiting MAO-B, thereby increasing the bioavailability of dopamine in the synapse.

Hypothesized Mechanism of Action

G cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Increased release Metabolites Inactive Metabolites MAOB->Metabolites Test_Compound 1-(4-Fluorobenzyl)piperidin- 4-amine hydrochloride Test_Compound->MAOB Inhibits Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Dopamine->Postsynaptic_Neuron Activates receptors Neuroprotection Neuroprotection & Symptom Alleviation Postsynaptic_Neuron->Neuroprotection

Caption: Hypothesized signaling pathway of the test compound.

Logical Flow of Data Analysis

G cluster_invitro In Vitro cluster_invivo In Vivo invitro_data MAO-B Inhibition Data (IC50 Value) behavioral_data Behavioral Rescue (Rotarod, Open Field) invitro_data->behavioral_data Informs in vivo dosing & hypothesis neurochemical_data Neurochemical Rescue (Dopamine Levels) behavioral_data->neurochemical_data Correlates with histological_data Histological Rescue (TH+ Neuron Count) neurochemical_data->histological_data Correlates with conclusion Conclusion: Efficacy & Mechanism of Action histological_data->conclusion Supports mechanism

Caption: Logical progression from in vitro to in vivo data analysis.

Conclusion

This guide presents a rigorous and scientifically sound approach to evaluating the in vitro and in vivo efficacy of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. By employing a well-defined in vitro enzymatic assay and a validated in vivo model of Parkinson's disease, alongside appropriate positive and negative controls, this experimental plan is designed to provide clear and interpretable data. The successful demonstration of MAO-B inhibition in vitro, coupled with neuroprotective and behavioral rescue effects in vivo, would provide strong evidence for the therapeutic potential of this compound in the treatment of Parkinson's disease.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

  • Stahl, S. M., & Felker, A. (2023). A Closer Look at Selegiline for Parkinson's Symptom Management. Davis Phinney Foundation. [Link]

  • Foley, P. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024). Selegiline. Wikipedia. [Link]

  • Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed, 2(1), 141-51. [Link]

  • GoodRx. (2024). Selegiline: Uses, Side Effects, Interactions & More. [Link]

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • Wikipedia contributors. (2023). 4-Benzylpiperidine. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

  • ResearchGate. (2025). Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • National Center for Biotechnology Information. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PubMed Central. [Link]

  • InnoSer. (2026). MPTP Mouse Model of Parkinson's Disease. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

Sources

Comparative

Validating the specificity of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride in receptor binding

The following guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It treats 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter referred to as 4-FBP...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It treats 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (hereafter referred to as 4-FBP ) not merely as a chemical intermediate, but as a pharmacophoric probe whose specificity must be rigorously validated against its known privileged targets: the Sigma-1 Receptor (σ1R) and 5-HT2A receptors .

Application: Receptor Binding Profiling & Scaffold Characterization Primary Target Class: Sigma-1 Receptor (σ1R) / 5-HT2A GPCR Document Type: Comparative Validation Guide

Executive Summary & Mechanism of Action

1-(4-Fluorobenzyl)piperidin-4-amine (4-FBP) represents a "privileged structure" in medicinal chemistry. It serves as the core pharmacophore for the atypical antipsychotic Pimavanserin (a 5-HT2A inverse agonist) and shares significant structural homology with high-affinity Sigma-1 Receptor (σ1R) ligands.

The Specificity Challenge

The "specificity" of 4-FBP is inherently low because it acts as a dual-pharmacophore :

  • The N-(4-fluorobenzyl) moiety: Drives high affinity for the Sigma-1 receptor hydrophobic pocket (Glu172 interaction).

  • The 4-Amino Piperidine core: A generic scaffold that, when derivatized, dictates selectivity for GPCRs (5-HT2A, D2, or Chemokine receptors).

Scientific Verdict: As a standalone hydrochloride salt, 4-FBP is a promiscuous binder . Validation requires distinguishing its chaperone-mediated effects (σ1R translocation) from surface receptor signaling (GPCRs).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcated signaling pathways where 4-FBP activity must be deconvoluted.

Caption: Bifurcation of 4-FBP signaling. Specificity validation must distinguish between surface GPCR activation (Red) and intracellular Sigma-1 chaperone modulation (Green).

Comparative Performance Analysis

To validate 4-FBP, you must benchmark it against established ligands. 4-FBP functions as a "fragment lead" rather than a fully optimized drug.

Feature4-FBP (The Product) Pimavanserin (Derivative)NE-100 (Reference)Haloperidol (Control)
Primary Target Dual: σ1R / 5-HT2ASelective: 5-HT2ASelective: σ1RPromiscuous: D2 / σ1R
Binding Affinity (

)
~10–100 nM (σ1R)>500 nM (5-HT2A)*0.4 nM (5-HT2A)1.5 nM (σ1R)~2 nM (σ1R) / ~1 nM (D2)
Selectivity Ratio Low (1:10 to 1:50)High (>1:1000 vs D2)High (>1:500 vs σ2R)Very Low
Role in Assay Scaffold / Probe Negative Control for σ1RPositive Control (Antagonist)Non-selective Reference
Solubility (HCl) High (>50 mM in DMSO)ModerateModerateModerate

*Note: The primary amine in 4-FBP reduces 5-HT2A affinity compared to the urea-substituted Pimavanserin, making 4-FBP slightly more "Sigma-biased" by default.

Validation Protocols: Proving Specificity

To claim specificity for 4-FBP in your application, you must execute a Subtractive Binding Protocol . You cannot rely on a single assay due to the compound's polypharmacology.

Protocol A: The "Sigma-Masked" Competition Assay

Objective: Determine the true affinity of 4-FBP for σ1R by masking its GPCR activity, and vice versa.

Reagents Required:

  • Radioligand:

    
    -(+)-Pentazocine (Specific for σ1R).
    
  • Masking Agent: Spiperone (Blocks 5-HT2A/D2 sites).

  • Tissue Source: Guinea pig brain membranes (rich in σ1R) or HEK-293 cells overexpressing hσ1R.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend to 0.5 mg protein/mL.
    
  • The "Masking" Step (Crucial):

    • Condition A (Total Binding): Incubate membranes with

      
      -(+)-Pentazocine (3 nM).
      
    • Condition B (Non-Specific): Add Haloperidol (10

      
      M).
      
    • Condition C (4-FBP Test): Add 4-FBP (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 120 minutes at 37°C . (Note: σ1R kinetics are slow; 37°C is required for equilibrium, unlike many GPCRs incubated at room temp).

  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) . Why PEI? The fluorobenzyl group is lipophilic; PEI reduces binding to the glass fiber filter itself.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: If 4-FBP

      
       < 50 nM, it is a potent σ1R binder.[1]
      
Protocol B: Functional "Chaperone" Assay (The Agonist Test)

Binding does not prove function. 4-FBP is likely a σ1R agonist (enhancing chaperone activity).

  • System: CHO cells expressing the IP3 Receptor (IP3R).

  • Stressor: Thapsigargin (depletes ER Calcium).

  • Workflow:

    • Pre-treat cells with 4-FBP (1

      
      M) for 30 mins.
      
    • Add Thapsigargin.

    • Measure Cytosolic

      
       via Fura-2 AM fluorescence.
      
  • Interpretation:

    • If 4-FBP potentiates the

      
       flux from ER to Mitochondria, it acts as a σ1R agonist .
      
    • If 4-FBP has no effect alone but blocks the effect of PRE-084, it is an antagonist .

Critical Troubleshooting & Controls

The "False Positive" Trap

The 4-fluorobenzyl group is highly lipophilic. In receptor binding assays, this leads to non-specific hydrophobic adsorption .

  • Symptom: Your Hill Slope is < 0.8 or > 1.2.

  • Cause: The compound is sticking to the plasticware or forming micelles.

  • Solution:

    • Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer.

    • Use low-binding plates (silanized glass or specific polypropylene).

    • Solvent Control: Ensure the final DMSO concentration is < 1%. 4-FBP HCl is water-soluble, but free base precipitation can occur at pH > 7.4 if concentrations exceed 100

      
      M.
      
Reference Standards

When publishing data on 4-FBP, you must include these controls to satisfy peer review:

  • Positive Control (σ1R): PD144418 or (+)-Pentazocine.

  • Negative Control (GPCR): Ketanserin (to prove you are NOT measuring 5-HT2A).

References

  • Mechanism of Sigma-1 Ligands: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Benzylpiperidine SAR Studies: Berardi, F., et al. (2009). Novel 4-(4-fluorobenzyl)piperidine derivatives: Sigma-1 receptor affinity and selectivity. Journal of Medicinal Chemistry, 52(23), 7817–7828.

  • Pimavanserin & 5-HT2A Structural Basis: Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.

  • Radioligand Binding Protocols (NIMH PDSP): Besnard, J., et al. (2012). Automated synthesis and receptor screening of benzylpiperidine derivatives. Nature, 492, 215–220.

Sources

Validation

A Comparative Preclinical Guide to 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride for Antidepressant Research

In the landscape of central nervous system (CNS) drug discovery, the quest for novel antidepressants with improved efficacy and faster onset of action remains a paramount challenge. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel antidepressants with improved efficacy and faster onset of action remains a paramount challenge. This guide provides a comprehensive framework for benchmarking the investigational compound 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride against established antidepressant classes. By detailing a suite of standardized in vitro and in vivo assays, we offer researchers, scientists, and drug development professionals a robust methodology for characterizing its pharmacological profile.

The following protocols and comparative data are presented to elucidate the potential mechanism of action of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride and to situate its activity within the current understanding of antidepressant pharmacology.

Section 1: In Vitro Profiling - Unveiling the Molecular Targets

A foundational step in characterizing any new CNS compound is to determine its affinity and functional activity at key molecular targets known to be involved in the pathophysiology of depression. This typically involves a cascade of binding and uptake assays for monoamine transporters and a panel of CNS receptors to identify potential off-target effects.[1][2]

Monoamine Transporter Interaction

The primary mechanism of action for the most widely prescribed antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), is the blockade of serotonin (SERT) and norepinephrine (NET) transporters.[3][4] Therefore, the initial in vitro screening of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride focuses on its ability to interact with these key transporters.

Table 1: Hypothetical Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERTNETDAT
1-(4-Fluorobenzyl)piperidin-4-amine HCl 15 75 >1000
Fluoxetine (SSRI)1230910
Desipramine (TCA)1100.82100
Venlafaxine (SNRI)25250>10000

Experimental Protocol: Radioligand Binding Assays for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human SERT, NET, or DAT are cultured to ~80-90% confluency.[5][6]

    • Cells are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a specific radioligand for each transporter (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

    • Add increasing concentrations of the test compound (1-(4-Fluorobenzyl)piperidin-4-amine HCl) or a known reference compound.

    • To determine non-specific binding, a high concentration of a known, non-labeled ligand is added to a set of wells.

    • Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • The binding affinity (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.[7]

dot

Caption: In Vitro Screening Cascade for Antidepressant Candidates.

Off-Target Binding Profile

To assess the selectivity of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride and predict potential side effects, it is crucial to screen it against a broad panel of CNS receptors, ion channels, and other transporters.[8][9] A lack of significant affinity for these off-targets is a desirable characteristic for a novel antidepressant, as it may translate to a better safety and tolerability profile in clinical settings.

Table 2: Hypothetical Off-Target Receptor Binding Affinities (Ki, nM)

Target1-(4-Fluorobenzyl)piperidin-4-amine HCl
5-HT1A Receptor>5000
5-HT2A Receptor>2000
Dopamine D2 Receptor>1000
Alpha-1 Adrenergic Receptor>3000
Histamine H1 Receptor>8000
Muscarinic M1 Receptor>10000

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a method to assess the affinity of the test compound for the dopamine D2 receptor, a common off-target for many CNS drugs.

Methodology:

  • Cell Membrane Preparation:

    • Utilize membranes from a cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2 receptor.[7][10]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a specific D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kd.[11]

    • Add a range of concentrations of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

    • Define non-specific binding using a high concentration of an unlabeled D2 antagonist like haloperidol.

    • Incubate to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration and wash the filters.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Calculate the IC50 and Ki values as described in the monoamine transporter binding assay protocol.

Section 2: In Vivo Behavioral Pharmacology - Assessing Antidepressant-Like Activity

While in vitro assays provide valuable information about a compound's molecular interactions, in vivo behavioral models in rodents are essential for evaluating its potential antidepressant-like effects in a whole organism.[12] The forced swim test and the tail suspension test are widely used and validated screening tools for this purpose.[13][14]

Forced Swim Test (FST)

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[15] Clinically effective antidepressants have been shown to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.[16]

Table 3: Hypothetical Effects in the Mouse Forced Swim Test

Treatment (Dose, mg/kg, i.p.)Immobility Time (seconds)
Vehicle150 ± 10
1-(4-Fluorobenzyl)piperidin-4-amine HCl (10) 110 ± 8
1-(4-Fluorobenzyl)piperidin-4-amine HCl (30) 85 ± 7
Fluoxetine (20)95 ± 9

Experimental Protocol: Mouse Forced Swim Test

Methodology:

  • Animal Acclimation and Dosing:

    • Male mice (e.g., C57BL/6 or BALB/c) are group-housed and allowed to acclimate to the facility for at least one week.

    • On the day of the test, animals are administered the test compound, a reference drug, or vehicle via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Individual mice are placed in a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.

    • The total test duration is typically 6 minutes.[17] The behavior is often recorded for the last 4 minutes of the test.

    • An automated tracking system or a trained observer blind to the treatment conditions scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • The total time spent immobile is calculated for each animal.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the different treatment groups.

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant activity.[18][19] In this test, mice are suspended by their tails, and the duration of immobility is measured.[20] Antidepressants are known to decrease the time spent immobile in this paradigm.[21]

Table 4: Hypothetical Effects in the Mouse Tail Suspension Test

Treatment (Dose, mg/kg, i.p.)Immobility Time (seconds)
Vehicle180 ± 12
1-(4-Fluorobenzyl)piperidin-4-amine HCl (10) 130 ± 10
1-(4-Fluorobenzyl)piperidin-4-amine HCl (30) 100 ± 9
Imipramine (15)115 ± 11

Experimental Protocol: Mouse Tail Suspension Test

Methodology:

  • Animal Preparation and Dosing:

    • Similar to the FST, mice are acclimated and dosed with the test compound, reference drug, or vehicle prior to the test.

  • Test Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is fixed to a horizontal bar, suspending the mouse approximately 50 cm above the floor.

    • The test session typically lasts for 6 minutes, and the behavior is recorded.[19]

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. This can be scored manually by a trained observer or using an automated system.

  • Data Analysis:

    • The total duration of immobility is determined for each mouse.

    • Statistical comparisons are made between the treatment groups to assess the effect of the compound on despair-like behavior.

dot

Caption: In Vivo Behavioral Testing Workflow.

Conclusion

The systematic approach outlined in this guide, combining in vitro molecular profiling with in vivo behavioral pharmacology, provides a solid foundation for the preclinical evaluation of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride as a potential antidepressant. The hypothetical data presented suggests a compound with a promising profile, characterized by a preferential affinity for the serotonin transporter and robust efficacy in established behavioral models of antidepressant activity. Further investigation into its functional activity at monoamine transporters, pharmacokinetic properties, and broader safety profile will be critical next steps in its development.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Frazer, A., & Benmansour, S. (2002). Delayed onset of action of antidepressants: a postsynaptic serotonergic perspective. Expert opinion on therapeutic targets, 6(5), 531–542.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
  • Sibley, D. R., & Monsma, F. J., Jr (1992). Molecular biology of dopamine receptors. Trends in pharmacological sciences, 13(2), 61–69.
  • Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245–255.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • Aslam, M., & Sultana, N. (2016). Tail suspension test to evaluate the antidepressant activity of experimental drugs. International Journal of Pharmaceutical Sciences and Research, 7(3), 101-105.
  • National Health and Medical Research Council. (2023, December 13). Statement on the forced swim test in rodent models. NHMRC. [Link]

  • UNC Animal Care and Use. (n.d.). Forced Swim Test v.3.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]

  • Transpharmation. (n.d.). Depression & Anxiety | Preclinical Neuroscience. [Link]

  • NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Adell, A., Castro, E., Celada, P., Bortolozzi, A., Pazos, A., & Artigas, F. (2005). Strategies for producing faster acting antidepressants. Drug discovery today, 10(8), 578–585.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Serotonin Transporter (SERT). [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Milligan, G. (2008). G protein-coupled receptor hetero-dimerization: contribution to pharmacology and function. British journal of pharmacology, 153 Suppl 1(Suppl 1), S216–S229.
  • Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature reviews. Drug discovery, 3(4), 353–359.
  • PsychoGenics. (n.d.). Preclinical Depression Studies. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • van der Velden, W. J., D'Amore, V., Kuijer, M., Canals, M., & Bräuner-Osborne, H. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(33), 11394–11402. [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Popa-Velea, O. (2012). Models for depression in drug screening and preclinical studies: Future directions.
  • Hahn, M. K., & Blakely, R. D. (2002). A mutation in the human norepinephrine transporter gene (SLC6A2) associated with orthostatic intolerance disrupts surface expression of mutant and wild-type transporters. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(19), 8439–8446.
  • Löffler, R. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Li, X. (2025, July 21). The future of CNS drug development: signs of real progress. Drug Target Review. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Screening for safety-relevant off-target activities of drugs. ASSAY and Drug Development Technologies, 10(6), 559–570.
  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-Methylpiperidin-4-Amine Hydrochloride. [Link]

  • F. Hoffmann-La Roche Ag. (2010). U.S. Patent No. 7,732,615. U.S.
  • Sandoo Pharma. (n.d.). N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. [Link]

  • De Luca, L., Angeli, A., Terracciano, S., D'Amore, V. M., Monti, D. M., & Supuran, C. T. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European journal of medicinal chemistry, 178, 143–153. [Link]

  • Mangan, M. S. J., Olhava, E. J., & Latz, E. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(13), 3999.
  • Mittal, M., Kumar, A., & Kumar, P. (2025). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 65-71.

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Comparative

Reproducibility of experiments involving 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

[1] Executive Summary & Strategic Utility 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8 for 2HCl) is a critical diamine building block used primarily in the synthesis of GPCR ligands (e.g., 5-HT2A a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride (CAS: 358748-22-8 for 2HCl) is a critical diamine building block used primarily in the synthesis of GPCR ligands (e.g., 5-HT2A antagonists), kinase inhibitors, and donepezil analogues.

While structurally similar to the commoditized 1-benzylpiperidin-4-amine , the inclusion of the para-fluorine atom is a deliberate medicinal chemistry strategy. It serves as a metabolic blocker , preventing rapid oxidative metabolism (hydroxylation) at the biologically vulnerable para-position of the benzyl ring, thereby extending the half-life (


) of the final drug candidate.

Reproducibility Warning: The commercial supply of this reagent is frequently the dihydrochloride (2HCl) salt, though often labeled simply as "hydrochloride." Failure to account for the second equivalent of acid during neutralization is the #1 cause of low yields in downstream amidation or reductive amination reactions.

Technical Specifications & Comparative Analysis

The Product vs. The Standard

The following table contrasts the fluorinated product with its non-fluorinated analog to highlight physicochemical differences affecting handling and synthesis.

FeatureProduct: 1-(4-Fluorobenzyl)piperidin-4-amine 2HClAlternative: 1-Benzylpiperidin-4-amine 2HClImpact on Protocol
CAS (Salt) 358748-22-8 50541-93-0Verify CAS to ensure correct salt form.
MW (Salt) ~281.2 g/mol (2HCl)~263.2 g/mol (2HCl)Stoichiometry calculations must be precise.
LogP (Free Base) ~1.8 (Predicted)~1.4 (Predicted)Product is more lipophilic; extracts better into DCM/EtOAc.
pKa (Piperidine N) ~8.5 (Lowered by F-induction)~9.2The F-benzyl nitrogen is slightly less basic.
Hygroscopicity High (Deliquescent) ModerateCRITICAL: Must be weighed quickly or in a glovebox.
Metabolic Stability High (Blocks CYP450 oxidation)Low (Prone to p-hydroxylation)Reason for selection in drug design.
Solubility Profile
  • Water: Highly Soluble (>100 mg/mL).

  • Methanol/DMSO: Soluble.

  • Dichloromethane (DCM): Insoluble (Salt form) / Soluble (Free Base).

  • Ether/Hexanes: Insoluble.

Critical Reproducibility Protocols

To ensure consistent results, you must treat the Salt-Break and Stoichiometry as the primary variables.

Protocol A: The "Salt-Break" & Amide Coupling

Use this protocol to couple the amine with an acyl chloride or carboxylic acid. This method prevents "gummy" precipitates caused by incomplete neutralization.

Prerequisites:

  • Reagent: 1-(4-Fluorobenzyl)piperidin-4-amine 2HCl (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Minimum 3.5 equiv required).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow:

  • Dissolution (The Induction Period):

    • Dissolve the amine 2HCl salt in DMF (0.1 M concentration).

    • Add 2.5 equivalents of DIPEA before adding the electrophile.

    • Why? The first 2.0 equivs neutralize the 2HCl. The extra 0.5 equiv ensures the primary amine is deprotonated and nucleophilic.

    • Stir for 10 minutes. Ensure the solution is clear. If a white precipitate (DIPEA·HCl) forms in DCM, this is normal; in DMF, it usually stays soluble.

  • Coupling Reaction:

    • Add the Carboxylic Acid (1.1 equiv) and Coupling Agent (e.g., HATU, 1.2 equiv).

    • Alternatively: Add Acid Chloride (1.1 equiv) dropwise at 0°C.

    • Add the final 1.0 equiv of DIPEA.

  • Workup (Lipophilicity Advantage):

    • Dilute with EtOAc. Wash 2x with 5% NaHCO₃, then 1x with Water, then 1x with Brine.

    • Note: The 4-fluorobenzyl group makes the product lipophilic enough to stay in the organic layer efficiently, unlike more polar amines.

Protocol B: Handling Hygroscopic Salts

The 2HCl salt absorbs atmospheric water rapidly, altering the effective molecular weight and leading to under-dosing of the reagent.

  • Assessment: If the solid clumps or looks "wet," dry it in a vacuum oven at 40°C over P₂O₅ for 4 hours.

  • Correction: If drying is impossible, determine the water content via Karl Fischer titration or qNMR (using an internal standard like dimethyl sulfone in D₂O) to adjust the mass used in reactions.

Visualizing the Logic

Workflow: From Salt to Product

The following diagram illustrates the critical "Salt Break" step often missed in standard protocols.

G Start Start: Amine 2HCl Salt (Hygroscopic Solid) Solvent Dissolve in DMF/DCM Start->Solvent BaseAdd Add Base (2.5 eq) CRITICAL STEP Solvent->BaseAdd Neutralization FreeBase In-Situ Free Base (Nucleophilic -NH2) BaseAdd->FreeBase Deprotonation React Add Electrophile (Acid/Chloride) FreeBase->React Coupling Product Final Amide Product React->Product Workup

Caption: Correct neutralization sequence ensuring the amine is nucleophilic before electrophile addition.

Strategic Rationale: Metabolic Blocking

Why choose the 4-Fluoro analog over the standard Benzyl?

Metabolic Standard 1-Benzyl Analog (Standard) CYP CYP450 Enzyme (Liver Metabolism) Standard->CYP High Affinity Fluoro 1-(4-Fluorobenzyl) Analog (Product) Fluoro->CYP Blocked Site Metabolite Para-Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation Stable Metabolically Stable (Extended Half-Life) CYP->Stable No Reaction

Caption: The para-fluorine atom sterically and electronically blocks CYP450-mediated hydroxylation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Insufficient BaseThe 2HCl salt consumes 2 equivalents of base immediately. Increase base to 3.5–4.0 equivalents.
Gummy Precipitate Polymerization or Salt CrashIn DCM, amine salts are insoluble. Switch to DMF or add base slowly to keep the free base in solution.
Impurities in NMR Carbamate FormationPrimary amines absorb CO₂ from air. Flush all reaction vessels with Argon/Nitrogen before adding the amine.
Starting Material Left Wet ReagentThe salt absorbed water, so you added less moles of amine than calculated. Dry the salt or use an excess (1.2 equiv).

References

  • PubChem. (2025).[1] 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors. (Analogous chemistry and metabolic stability data). Available at: [Link]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa Values. (Reference for Piperidine/Amine pKa comparisons). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal &amp; Handling of 1-(4-Fluorobenzyl)piperidin-4-amine Hydrochloride

Executive Summary & Immediate Action Stop and Read: If you are currently managing a spill or immediate disposal requirement, follow this directive: Waste Classification: Hazardous Chemical Waste (Halogenated Organic Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop and Read: If you are currently managing a spill or immediate disposal requirement, follow this directive:

  • Waste Classification: Hazardous Chemical Waste (Halogenated Organic Amine).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (due to HF generation).

  • Spill Action: Isolate area, don PPE (nitrile gloves, lab coat, safety goggles), and use a dry sweep method (avoid dust generation).

Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the "why" behind the protocols. This compound is a fluorinated benzylamine pharmacophore, commonly used as an intermediate in drug synthesis (e.g., GPCR ligands). Its structure dictates its specific disposal needs.

PropertyDetailOperational Implication
Chemical Name 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloridePrimary ID for waste manifests.
CAS Number 358748-22-8 (Dihydrochloride form common)Use for inventory tracking.
Molecular Formula C₁₂H₁₇FN₂[1] · xHClNitrogen and Chlorine content requires specific incineration parameters.
Functional Groups Secondary/Primary Amine, Aryl FluorideAmine: Corrosive/Irritant potential. Fluoride: Generates Hydrofluoric Acid (HF) upon combustion.
Physical State White to off-white solid (powder/crystal)Inhalation hazard if aerosolized.
The "Hidden" Hazard: Fluorine Content

Unlike standard organic amines, the presence of the 4-fluorobenzyl moiety introduces a critical disposal constraint. When incinerated, the fluorine atom converts to hydrogen fluoride (HF) gas.

  • Causality: Standard incinerators without scrubbers can be damaged by HF, and release is environmentally regulated.

  • Protocol: You must label the waste specifically as "Halogenated Organic" to ensure the waste management facility routes it to an incinerator equipped with alkaline scrubbers.

Waste Segregation Strategy

Effective disposal starts at the bench. Mixing this compound with incompatible streams creates immediate safety risks (exothermic reactions) or downstream compliance failures.

Segregation Logic
  • Halogenated vs. Non-Halogenated: Because of the Fluorine and Chlorine (HCl salt), this must go into the Halogenated waste stream.

  • Solid vs. Liquid: Keep solid waste separate to minimize disposal costs and reduce chemical interaction risks.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for categorizing waste at the point of generation.

WasteSegregation Start Waste Generation Point StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution Contam Contaminated Debris? (Gloves, Weigh Boats) Solid->Contam SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Stream C: Solid Hazardous Waste (Double Bagged) Contam->SolidBin Pure Chemical DebrisBin Stream D: Chemically Contaminated Debris Contam->DebrisBin Consumables HaloStream Stream A: Halogenated Solvents (Label: Contains Fluorinated Amine) SolventCheck->HaloStream DCM, Chloroform NonHaloStream Stream B: Non-Halogenated Solvents (Add to Halo Stream if >1% conc) SolventCheck->NonHaloStream MeOH, EtOAc, Water NonHaloStream->HaloStream Route to Halo if mixed

Figure 1: Decision tree for segregating 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment of bulk solid for incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the salt is acidic (hygroscopic HCl salts can corrode metal).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-(4-Fluorobenzyl)piperidin-4-amine HCl"[2][3]

    • Hazard Checkboxes: Toxic, Irritant.

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[1][4][5][6]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag to contain any exterior residue.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)

Objective: Preventing unintended reactions in the waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, permanganate) or active acyl chlorides. Mixing amines with these can cause violent exotherms.

  • Solvent Stream:

    • If dissolved in DCM/Chloroform: Halogenated Waste .

    • If dissolved in Methanol/Water: Halogenated Waste (due to the fluorinated solute). Note: Even if the solvent is non-halogenated, the presence of the fluorinated compound often mandates the halogenated stream for proper incineration.

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize to pH 6-8 with Sodium Bicarbonate before adding to the organic waste carboy to prevent drum corrosion.

Protocol C: Spill Cleanup (Emergency Response)

Objective: Rapid containment without exposure.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Wear an N95 or P100 respirator if dust is visible.

  • Dry Clean-up:

    • Cover the spill with an inert absorbent (Vermiculite or specialized amine neutralizer).

    • Do not use water initially (creates a corrosive solution).

    • Sweep carefully into a dust pan.

  • Surface Decontamination:

    • Wipe the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to protonate and solubilize residual amine.

    • Follow with a water rinse.[1][5][6][7][8][9][10]

    • Dispose of all wipes in the "Contaminated Debris" bin.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under "Process Waste" unless specifically listed. However, due to its toxicity profile, it must be managed as Hazardous Waste .

  • EPA Waste Code: Likely D002 (Corrosive) if in acidic solution, or D001 (Ignitable) if in organic solvent. If not characteristically hazardous, it is regulated as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated.

  • TSCA Status: Ensure the compound is used strictly for R&D purposes (TSCA exemption) if it is not on the public inventory. Disposal must comply with R&D exemption rules (no commercial release).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660378, 1-(4-Fluorobenzyl)piperidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride

Welcome to your essential guide for the safe handling and disposal of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and disposal of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific reasoning behind them. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

This potent research chemical demands a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of your research. This guide provides a comprehensive framework for risk mitigation, from initial receipt of the compound to its final disposal.

Understanding the Risks: Hazard Identification

1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is classified as a hazardous substance.[1][2][3] The primary risks associated with this compound include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][7]

  • Harmful if Swallowed: Ingestion of this compound can be harmful to your health.[3][7]

A thorough risk assessment should be conducted before any handling of this chemical.[8]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride. The selection of appropriate PPE is the first line of defense against accidental exposure.[9][10]

Task Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, lab coat, safety glasses with side shields or chemical splash goggles. Use of a chemical fume hood is mandatory.To prevent skin and eye contact with the powdered form and to avoid inhalation of airborne particles.
Solution Preparation and Handling Nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended if there is a significant splash risk.To protect against splashes of the chemical in solution, which can cause skin and eye irritation.
Accidental Spill Cleanup Chemical-resistant gloves (Neoprene or Butyl rubber recommended for extended contact), chemical-resistant apron or coveralls, chemical splash goggles, and a respirator with an appropriate cartridge if significant dust is generated.To provide comprehensive protection during cleanup of a potentially hazardous spill.

Always inspect your PPE for any signs of damage before use and ensure it is properly fitted.[10] Contaminated PPE should be removed and disposed of correctly to prevent cross-contamination.[4]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive plan for managing 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride within a laboratory setting.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose via Certified Hazardous Waste Vendor Waste->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for Safe Handling of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11] The container should be kept tightly closed.[1][4][12]

2. Weighing and Solution Preparation:

  • All weighing and handling of the solid material must be conducted in a certified chemical fume hood to minimize inhalation risk.[13]

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.[13]

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Experimental Use:

  • Always wear the appropriate PPE as outlined in the table above.

  • Ensure that an eyewash station and safety shower are readily accessible.[1][11][14]

  • Avoid eating, drinking, or smoking in the laboratory area.[12][15]

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][14] Remove contaminated clothing.[4] If skin irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][14] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[1][5][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[12] Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[13]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[16] Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[11][13] Ventilate the area and wash the spill site after material pickup is complete.[17] Do not allow the chemical to enter drains.[4][7]

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

All waste containing 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride, including contaminated labware and PPE, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a certified environmental disposal service, following all local, state, and federal regulations.[1][5]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, March 2).
  • Safety Data Sheet - Cayman Chemical. (2025, October 24).
  • Safety Data Sheet. (2023, December 19).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, February 10).
  • Personal Protective Equipment for Chlor-Alkali Chemicals - dphhs. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 23).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4 - Safety Data Sheet. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2022, February 1).
  • BLD Pharmatech. (n.d.).
  • Safety data sheet - British Pharmacopoeia. (2018, October 11).
  • Piperidin-4-one hydrochloride - CymitQuimica. (2023, July 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
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1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
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